Carboxymefloquine-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H5F6NO2 |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D |
InChI Key |
QJTJIQBSZLFWFS-KYKRLZBASA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H] |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Carboxymefloquine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Carboxymefloquine-d3 (2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid), a deuterated analog of the major metabolite of the antimalarial drug mefloquine. This document outlines a plausible synthetic pathway based on established chemical transformations, supported by detailed, though generalized, experimental protocols. It is intended to serve as a foundational resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction
Carboxymefloquine is the primary and pharmacologically inactive metabolite of mefloquine, an important antimalarial agent. The formation of carboxymefloquine is mediated by the cytochrome P450 enzyme CYP3A4[1][2]. As a metabolite, it plays a crucial role in the pharmacokinetic profile and potential drug-drug interactions of mefloquine[3]. The deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. The strategic placement of deuterium atoms at positions 3, 5, and 6 of the quinoline ring provides a stable isotopic label with a minimal isotope effect on the molecule's physicochemical properties.
This guide details a multi-step synthetic approach, commencing with the construction of the core quinoline structure, followed by the introduction of the carboxylic acid functionality and the selective deuteration of the aromatic ring.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process:
-
Synthesis of the Quinoline Core: Construction of the key intermediate, 2,8-bis(trifluoromethyl)-4-quinolinol.
-
Functional Group Transformation: Conversion of the 4-hydroxyl group to a carboxylic acid moiety.
-
Isotopic Labeling: Selective deuteration of the quinoline ring at positions 3, 5, and 6.
The overall proposed synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, albeit generalized, procedures for each major stage of the synthesis. Researchers should optimize these conditions based on their specific laboratory settings and available equipment.
Stage 1: Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol
The synthesis of the quinoline core is based on the Conrad-Limpach-Knorr reaction, a well-established method for the preparation of quinolinols.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in equimolar amounts.
-
Acid-Catalyzed Cyclization: Slowly add polyphosphoric acid (PPA) to the mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 120-150°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 85-95% | [4] |
| Purity | >95% | - |
| Appearance | Yellow solid | [4] |
Stage 2: Synthesis of Carboxymefloquine
This stage involves the conversion of the 4-hydroxyl group of the quinolinol intermediate into a carboxylic acid. A common and effective method proceeds through a 4-chloro and a 4-cyano intermediate.
3.2.1. Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,8-bis(trifluoromethyl)-4-quinolinol in phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,8-bis(trifluoromethyl)-4-chloroquinoline.
3.2.2. Synthesis of 2,8-bis(trifluoromethyl)-4-cyanoquinoline
Protocol:
-
Reaction Setup: In a suitable solvent such as DMF or NMP, dissolve 2,8-bis(trifluoromethyl)-4-chloroquinoline and add copper(I) cyanide.
-
Heating: Heat the reaction mixture to 150-180°C for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction and Isolation: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate to yield 2,8-bis(trifluoromethyl)-4-cyanoquinoline.
3.2.3. Hydrolysis to Carboxymefloquine
Protocol:
-
Reaction Setup: Suspend 2,8-bis(trifluoromethyl)-4-cyanoquinoline in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water, or a strong base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
-
Heating: Heat the mixture to reflux for an extended period (several hours to overnight) until the hydrolysis is complete.
-
Isolation (Acid Hydrolysis): Cool the reaction mixture and pour it onto ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Isolation (Base Hydrolysis): After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Quantitative Data (Expected for Stage 2):
| Step | Product | Expected Yield | Purity |
| Chlorination | 2,8-bis(trifluoromethyl)-4-chloroquinoline | 80-90% | >95% |
| Cyanation | 2,8-bis(trifluoromethyl)-4-cyanoquinoline | 70-85% | >90% |
| Hydrolysis | Carboxymefloquine | 85-95% | >98% |
Stage 3: Selective Deuteration of Carboxymefloquine
The introduction of deuterium at positions 3, 5, and 6 of the quinoline ring is a critical step. This can be achieved through acid or base-catalyzed hydrogen-deuterium (H/D) exchange. The electron-withdrawing trifluoromethyl groups will influence the regioselectivity of this exchange.
Protocol (Acid-Catalyzed H/D Exchange):
-
Reaction Setup: Dissolve Carboxymefloquine in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d).
-
Heating: Heat the solution at an elevated temperature (e.g., 80-120°C) for a prolonged period. The exact temperature and time will need to be optimized to achieve the desired level of deuteration without causing degradation.
-
Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at positions 3, 5, and 6, or by mass spectrometry to determine the isotopic distribution.
-
Work-up and Isolation: After achieving the desired level of deuteration, cool the reaction mixture and carefully quench it with D₂O ice. The precipitated deuterated product is collected by filtration, washed with D₂O, and dried under vacuum.
Quantitative Data (Expected):
| Parameter | Value |
| Deuterium Incorporation | >98% at positions 3, 5, and 6 |
| Chemical Purity | >95% |
Purification of this compound
High purity of the final product is essential for its use as an analytical standard. Recrystallization is a common and effective method for purifying solid organic compounds. For higher purity, High-Performance Liquid Chromatography (HPLC) may be employed.
Purification by Recrystallization
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purification by HPLC
For achieving very high purity (>99.5%), preparative reversed-phase HPLC is recommended.
Generalized HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | Dependent on column size and sample concentration |
| Flow Rate | Dependent on column dimensions |
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the highly purified this compound.
Logical Relationships and Workflows
The synthesis of this compound involves a series of sequential chemical transformations and purification steps. The logical flow of this process is critical for achieving the desired product with high purity and in a reasonable yield.
Caption: Logical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful execution of several key chemical transformations. This guide provides a robust framework for undertaking this synthesis, from the construction of the fundamental quinoline scaffold to the precise introduction of deuterium atoms and final high-purity isolation. The availability of this isotopically labeled standard is crucial for advancing our understanding of the metabolism and pharmacokinetics of mefloquine and for the development of new antimalarial therapies. The protocols and data presented herein should serve as a valuable resource for researchers in the pharmaceutical sciences.
References
In-Depth Technical Guide: In Vitro Mechanism of Action of Carboxymefloquine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the in vitro mechanism of action of Carboxymefloquine-d3. As a deuterated isotopologue of Carboxymefloquine, its biological activity is considered identical to the parent compound. Carboxymefloquine is the primary and pharmacologically inactive metabolite of the antimalarial drug, mefloquine.[1] This guide will focus on the well-documented interaction of Carboxymefloquine with the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.
Core Mechanism of Action: Activation of the Pregnane X Receptor (PXR)
In vitro studies have conclusively identified Carboxymefloquine as a potent agonist of the human Pregnane X Receptor (PXR).[1][2][3] PXR is a nuclear receptor primarily expressed in the liver and intestines and is responsible for regulating the transcription of genes involved in drug metabolism and transport.[1]
The activation of PXR by Carboxymefloquine initiates a cascade of events leading to the increased expression of drug-metabolizing enzymes and transporters. This interaction is species-specific, with Carboxymefloquine strongly activating the human PXR but not the mouse homologue. The primary consequence of this PXR activation is the potential for drug-drug interactions when mefloquine is co-administered with other therapeutic agents.
Signaling Pathway of Carboxymefloquine-Mediated PXR Activation
The binding of Carboxymefloquine to the PXR ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). The resulting PXR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This complete transcription factor complex binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to the initiation of transcription.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the interaction of Carboxymefloquine with human PXR.
Table 1: PXR Activation
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 24 µM (95% CI: 13.4 to 43.3 µM) | HepG2-PXR | CYP3A4 Reporter Gene Assay |
Table 2: Induction of PXR Target Gene Expression
| Target Gene | Fold Induction (at 30 µM Carboxymefloquine) | Cell Line |
| CYP3A4 | ~4-fold | HepG2-PXR |
| CYP2B6 | ~3.5-fold | HepG2-PXR |
| ABCB1 (MDR1) | Significant induction | LS174T |
Experimental Protocols
Detailed methodologies for the key experiments that established the in vitro mechanism of action of Carboxymefloquine are provided below.
Mammalian Two-Hybrid PXR Ligand-Binding Domain (LBD) Assembly Assay
This assay is designed to detect the ligand-induced interaction between two fragments of the PXR LBD.
Objective: To determine if Carboxymefloquine induces the assembly of the human PXR LBD.
Principle: The PXR LBD is split into two fragments, which are fused to the GAL4 DNA-binding domain (DBD) and the VP16 activation domain (AD), respectively. If Carboxymefloquine binds to the LBD fragments, it facilitates their interaction, bringing the DBD and AD into proximity and activating a luciferase reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in appropriate media.
-
Cells are transiently co-transfected with:
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A firefly luciferase reporter plasmid containing GAL4 binding sites (e.g., pGL3-G5).
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An expression plasmid for GAL4-DBD fused to PXR-LBD fragment 1 (e.g., positions 132-188).
-
An expression plasmid for VP16-AD fused to PXR-LBD fragment 2 (e.g., positions 189-434).
-
A normalization plasmid expressing Renilla luciferase (e.g., pRL-CMV).
-
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with various concentrations of this compound (e.g., 1-100 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Rifampin).
-
Cells are incubated for 6-24 hours.
-
-
Luciferase Assay:
-
Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
Results are expressed as fold induction relative to the vehicle control.
-
References
An In-depth Technical Guide on the Discovery and History of Carboxymefloquine, with Reference to its Deuterated Analog, Carboxymefloquine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to Carboxymefloquine, the primary and pharmacologically inactive metabolite of the antimalarial drug Mefloquine. While direct historical accounts for a deuterated version, Carboxymefloquine-d3, are not prevalent in public literature, this guide infers its likely role and synthesis based on established practices in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to Mefloquine and its Metabolism
Mefloquine, a quinoline methanol derivative, was first synthesized in the 1970s and has been a critical drug for the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains.[1] It is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to its main metabolite, Carboxymefloquine [2,8-bis(trifluoromethyl)-4-quinoline carboxylic acid].[2][3][4] This metabolic process is a key determinant of Mefloquine's pharmacokinetic profile and potential for drug-drug interactions.
Discovery and Significance of Carboxymefloquine
The identification of Carboxymefloquine was a direct result of extensive metabolic studies of Mefloquine. While pharmacologically inactive against the malaria parasite, Carboxymefloquine has garnered significant research interest due to its role as a novel agonist of the human pregnane X receptor (PXR).[5] Activation of PXR by Carboxymefloquine can induce the expression of drug-metabolizing enzymes and transporters, such as CYP3A4, CYP2B6, and P-glycoprotein (MDR1). This finding is crucial as it suggests that Mefloquine, through its metabolite, may cause pharmacokinetic drug-drug interactions, potentially altering the efficacy of co-administered therapies.
The Role of this compound: An Inferred Perspective
Stable isotope-labeled compounds, such as deuterated analogs (e.g., -d3), are indispensable tools in modern drug development. While a specific "discovery" narrative for this compound is not documented, its synthesis and use can be confidently inferred for several critical applications:
-
Internal Standard in Bioanalysis: Deuterated molecules are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound would serve as an ideal internal standard for the accurate quantification of Carboxymefloquine in biological matrices (plasma, urine, etc.) due to its similar physicochemical properties and distinct mass.
-
Pharmacokinetic and Metabolism Studies: The use of deuterium-labeled Mefloquine has been reported in pharmacokinetic studies. Similarly, this compound could be used in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Carboxymefloquine itself, providing a clearer understanding of its metabolic fate without interference from the endogenously formed metabolite.
Synthesis and Experimental Protocols
4.1. Synthesis of Mefloquine
The first synthesis of Mefloquine was reported by Lutz in 1971. Various synthetic routes have since been developed. A generalized synthetic scheme is presented below.
4.2. Inferred Synthesis of this compound
The synthesis of this compound would likely involve the introduction of deuterium atoms at a stable position within the molecule. A plausible approach would be to use a deuterated starting material in the synthesis of Mefloquine, which would then be metabolized in vivo or in vitro to this compound. Alternatively, direct chemical synthesis from a deuterated precursor could be employed.
4.3. Experimental Protocol: Quantification of Carboxymefloquine using LC-MS/MS with a Deuterated Internal Standard
The following is a generalized protocol for the quantification of Carboxymefloquine in human plasma, illustrating the use of a deuterated internal standard like this compound.
Table 1: LC-MS/MS Parameters for Carboxymefloquine Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(-)) |
| Mobile Phase | Methanol/acetonitrile/water (49:49:2 v/v) with 25mM formic acid and 12.5mM ammonium formate |
| Flow Rate | Isocratic |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Specific parent -> daughter ion transitions for Carboxymefloquine and this compound |
| Dwell Time | 100 ms |
Quantitative Data
Table 2: Pharmacokinetic Parameters of Mefloquine and Carboxymefloquine
| Parameter | Mefloquine | Carboxymefloquine | Reference |
| Half-life (t½) | ~3 weeks | Not explicitly stated, but derived from Mefloquine's long half-life | |
| Metabolism | Hepatic (CYP3A4) | - | |
| Primary Metabolite | Carboxymefloquine | - |
Table 3: PXR Activation by Carboxymefloquine
| Cell Line | Assay | Result | Reference |
| HepG2 | Two-hybrid PXR ligand binding domain assembly assay | Significant induction of PXR ligand binding domain assembly | |
| LS174T (intestinal) | Quantitative RT-PCR | Induction of CYP3A4 and ABCB1 mRNA expression | |
| Primary Human Hepatocytes | Quantitative RT-PCR | Coordinated induction of ADME genes (e.g., CYP2B6, CYP3A4) | |
| Primary Human Hepatocytes | Immunoblotting | Induction of CYP2B6 protein expression |
Signaling Pathways and Experimental Workflows
6.1. PXR Activation Pathway by Carboxymefloquine
The following diagram illustrates the mechanism by which Carboxymefloquine activates the Pregnane X Receptor (PXR), leading to the induction of drug-metabolizing enzymes and transporters.
Caption: Carboxymefloquine activates the PXR signaling pathway.
6.2. Experimental Workflow for LC-MS/MS Bioanalysis
This diagram outlines the typical workflow for quantifying Carboxymefloquine in biological samples using a deuterated internal standard.
Caption: Bioanalytical workflow for Carboxymefloquine quantification.
Conclusion
Carboxymefloquine, the major metabolite of Mefloquine, is a significant molecule in its own right due to its interaction with the PXR nuclear receptor. This interaction has important implications for potential drug-drug interactions with Mefloquine. The use of its deuterated analog, this compound, is critical for accurate bioanalytical quantification and in-depth pharmacokinetic studies. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of metabolite profiling and the application of stable isotope-labeled compounds in pharmaceutical sciences.
References
- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Carboxymefloquine-d3, a deuterated analog of Carboxymefloquine, the primary metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.
Core Physicochemical Properties
This compound is a stable isotope-labeled version of Carboxymefloquine, utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid | |
| CAS Number | 2469206-35-5 | |
| Molecular Formula | C₁₂H₂D₃F₆NO₂ | |
| Molecular Weight | 312.18 g/mol | |
| Appearance | Light Brown Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Table 2: Physicochemical Properties of Carboxymefloquine
| Property | Value | Source |
| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | |
| CAS Number | 35853-50-0 | |
| Molecular Formula | C₁₂H₅F₆NO₂ | |
| Molecular Weight | 309.164 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Methanol (Slightly) | |
| pKa (Predicted) | 1.47 ± 0.10 | |
| logP | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, the following are generalized, standard methodologies that would be appropriate for characterizing this compound.
Melting Point Determination
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acidic functional groups have been neutralized. For a carboxylic acid, this corresponds to the midpoint of the titration curve.
Biological Interaction: Signaling Pathway
Carboxymefloquine, the non-deuterated form of the compound, has been identified as an agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. The activation of PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes and drug transporters.
Caption: PXR activation by Carboxymefloquine.
Experimental Workflow for Investigating PXR Activation
The following diagram outlines a typical experimental workflow to investigate the activation of PXR by a compound like Carboxymefloquine.
Caption: Workflow for PXR activation studies.
Carboxymefloquine-d3: A Technical Guide for Researchers
An In-depth Examination of Carboxymefloquine-d3 as a Key Metabolite of Mefloquine for Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled internal standard for carboxymefloquine, the major and pharmacologically inactive metabolite of the antimalarial drug mefloquine. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways of mefloquine, analytical methodologies for its quantification, and the critical role of this compound in pharmacokinetic and metabolic studies.
Mefloquine Metabolism and the Formation of Carboxymefloquine
Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its main metabolite, carboxymefloquine[1]. Studies have also suggested a potential role for CYP1A2 in mefloquine metabolism. This metabolic process involves the oxidation of the piperidine methanol side chain of mefloquine to a carboxylic acid, resulting in the formation of carboxymefloquine (2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid). Carboxymefloquine is considered pharmacologically inactive against Plasmodium falciparum.
The formation of carboxymefloquine is a significant pathway in the clearance of mefloquine. The area under the plasma concentration-time curve (AUC) of carboxymefloquine has been observed to be 3 to 5 times larger than that of the parent drug, indicating substantial conversion.
This compound: The Internal Standard of Choice
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in complex biological matrices. This compound, with the chemical name 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid and CAS number 2469206-35-5, serves as an ideal internal standard for the analysis of carboxymefloquine. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
Chemical Information for this compound:
| Property | Value |
| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid |
| CAS Number | 2469206-35-5 |
| Molecular Formula | C₁₂H₂D₃F₆NO₂ |
| Molecular Weight | 312.18 |
| Appearance | Light Brown Solid |
| Storage | 2-8°C Refrigerator |
Quantitative Analysis of Mefloquine and Carboxymefloquine
The accurate measurement of mefloquine and carboxymefloquine concentrations in biological samples such as plasma, serum, and dried blood spots is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. LC-MS/MS is the most widely used technique for this purpose due to its high sensitivity, selectivity, and specificity.
Experimental Protocol: LC-MS/MS Quantification
Sample Preparation (Plasma or Dried Blood Spots):
-
Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma or a punched dried blood spot), add a precise amount of the internal standard solution containing this compound and a deuterated analogue of mefloquine.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as CHIRALPAK® ZWIX(-), is necessary for the separation of mefloquine enantiomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of organic solvents like methanol and acetonitrile with an aqueous component containing modifiers such as formic acid and ammonium formate to ensure optimal separation and ionization.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is typically sufficient.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of mefloquine and carboxymefloquine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for mefloquine, carboxymefloquine, and their deuterated internal standards are monitored.
Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability. A validated method demonstrated a linear calibration range from 5 to 2000 nM for mefloquine enantiomers and 13 to 2600 nM for carboxymefloquine in dried blood spots[2].
Pharmacokinetic Data
The use of robust analytical methods with appropriate internal standards allows for the generation of high-quality pharmacokinetic data.
Table of Mefloquine and Carboxymefloquine Pharmacokinetic Parameters in Healthy Volunteers:
| Parameter | Mefloquine | Carboxymefloquine | Reference |
| Tmax (hours) | 7 - 24 (median 16.7) | - | [3] |
| Terminal Elimination Half-life (days) | 13.8 - 40.9 (median 20) | - | [3] |
| Systemic Clearance (CL/f) (L/h/kg) | 0.022 - 0.073 (median 0.026) | - | [3] |
| Volume of Distribution (Vd/f) (L/kg) | 13.3 - 40.9 (median 19.2) | - |
Note: Specific pharmacokinetic parameters for carboxymefloquine are less commonly reported in comprehensive reviews.
Signaling Pathways and Logical Relationships
Mefloquine Metabolism Pathway
The primary metabolic pathway of mefloquine involves its conversion to carboxymefloquine by hepatic cytochrome P450 enzymes.
Caption: Metabolic conversion of mefloquine to carboxymefloquine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of mefloquine and carboxymefloquine in biological samples using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for bioanalysis of mefloquine and carboxymefloquine.
Synthesis of Carboxymefloquine Precursor
While the specific deuteration process for this compound is proprietary, the synthesis of its non-labeled precursor, 2,8-bis(trifluoromethyl)-4-quinolinol, is documented. This synthesis typically involves the condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a condensing agent like polyphosphoric acid. The subsequent conversion to the carboxylic acid would involve further chemical modifications.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of carboxymefloquine, the major metabolite of mefloquine. Its use as an internal standard in LC-MS/MS methods enables robust pharmacokinetic and metabolic profiling, which is critical for the continued development and safe use of mefloquine and for understanding potential drug-drug interactions. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. scielo.br [scielo.br]
- 2. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the use of deuterium-labeled internal standards (SIL-IS), the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide will cover the core principles, practical applications, detailed experimental methodologies, and critical considerations for employing these powerful tools to ensure data of the highest accuracy, precision, and reliability.
Core Principles: The Power of Isotope Dilution
The fundamental advantage of a deuterium-labeled internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization.[1][2]
By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[1] Any variability encountered during the analytical workflow, such as extraction loss, matrix effects (ion suppression or enhancement), and injection volume inconsistencies, will affect both the analyte and the internal standard to the same degree.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
Data Presentation: Quantitative Superiority
The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data. The use of a SIL-IS significantly improves assay performance compared to methods using a structural analog internal standard or no internal standard at all.
Table 1: Performance Comparison of Internal Standards
| Parameter | Without Internal Standard | Structural Analog IS | Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±20% | Typically within ±15% |
| Precision (% RSD) | Often > 20% | Can be > 15% | Generally < 15% |
| Matrix Effect | Significant and variable | Partially compensated | Effectively compensated |
| Extraction Recovery | Variable and untracked | Variations partially tracked | Variations are accounted for |
Table 2: Comparative Analysis of Internal Standards for Kahalalide F Assay in Plasma
This table presents data from a study comparing a structural analog internal standard with a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix. The data clearly shows a statistically significant improvement in both accuracy and precision when using the deuterated standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog IS | 96.8 | 8.6 |
| Deuterated IS | 100.3 | 7.6 |
| Data synthesized from literature. |
Table 3: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard (Atorvastatin-d5)
This table summarizes typical validation data for a bioanalytical method, demonstrating that the use of a deuterated internal standard allows the method to meet stringent regulatory acceptance criteria.
| Quality Control | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 2.95 | 98.3 | 6.2 |
| Mid QC | 50.0 | 51.5 | 103.0 | 4.8 |
| High QC | 150.0 | 147.0 | 98.0 | 5.5 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is representative of typical validation results. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This is a common and straightforward method for removing proteins from biological fluid samples.
Materials:
-
Biological sample (plasma, serum)
-
Deuterium-labeled internal standard working solution
-
Precipitating agent (e.g., cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution to each tube.
-
Vortexing: Briefly vortex the samples to ensure the internal standard is thoroughly mixed with the matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex each tube vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.
Materials:
-
SPE cartridges (e.g., C18, mixed-mode)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 column volumes of a solvent similar in polarity to the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample (spiked with the deuterated internal standard) onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).
-
Washing: Pass 1-3 mL of a wash solvent through the cartridge to remove interfering matrix components. The wash solvent should be strong enough to elute weakly bound interferences but not the analyte.
-
Elution: Elute the analyte and the internal standard with a strong elution solvent.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.
Typical LC Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of the analyte and the deuterated internal standard.
-
Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
General Workflow for Bioanalysis
The following diagram illustrates the typical workflow for a quantitative bioanalysis study using a deuterium-labeled internal standard.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Evaluation of Matrix Effects
This diagram outlines the experimental workflow for assessing matrix effects using the post-extraction addition method, which is a critical step in bioanalytical method validation.
Caption: Workflow for the evaluation of matrix effects, recovery, and process efficiency.
Metabolic Switching due to the Kinetic Isotope Effect
Deuterium labeling can alter metabolic pathways, a phenomenon known as "metabolic switching." This occurs because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes (the Kinetic Isotope Effect).
Caption: Metabolic switching induced by the kinetic isotope effect.
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern drug metabolism studies. Their ability to mimic the analyte of interest throughout the analytical process provides unparalleled compensation for the myriad sources of variability inherent in bioanalysis. This leads to significant improvements in data accuracy and precision, which are critical for making informed decisions throughout the drug development pipeline. While considerations such as isotopic purity, the position of the deuterium label, and the potential for chromatographic shifts must be carefully managed during method development, the benefits of using these standards far outweigh the challenges. By adhering to the principles and protocols outlined in this guide, researchers can harness the power of deuterium-labeled internal standards to generate robust, reliable, and defensible data.
References
The Role of Carboxymefloquine-d3 in Advancing Pharmacokinetic Studies of Mefloquine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antimalarial drug development and therapeutic drug monitoring, precise and accurate quantification of drug candidates and their metabolites is paramount. Mefloquine, a cornerstone in the treatment and prophylaxis of malaria, undergoes significant metabolism in the body, primarily to its inactive metabolite, carboxymefloquine. Understanding the pharmacokinetic profile of both the parent drug and its major metabolite is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. The advent of stable isotope-labeled internal standards, such as Carboxymefloquine-d3, has revolutionized the bioanalytical methods used in these pharmacokinetic investigations. This technical guide provides a comprehensive overview of the role of this compound in pharmacokinetic studies, detailing its application, experimental protocols, and the underlying principles of its use.
This compound (C12H2D3F6NO2, CAS No. 2469206-35-5) is a deuterated analog of carboxymefloquine.[1][2] The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based bioanalytical assays.
The Critical Role of Internal Standards in Pharmacokinetic Analysis
Pharmacokinetic studies rely on the accurate measurement of drug and metabolite concentrations in biological matrices over time. The complexity of these matrices (e.g., plasma, blood, urine) can introduce significant variability during sample preparation and analysis. Internal standards are essential for correcting these variations, which can arise from:
-
Extraction Inefficiency: Inconsistent recovery of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting endogenous components of the biological matrix.
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography and mass spectrometry systems.
An ideal internal standard co-elutes with the analyte and experiences the same variations during the analytical process. By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratioing technique effectively cancels out most sources of variability, leading to significantly improved precision and accuracy of the analytical method.
Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte. This ensures they behave in a very similar manner throughout the entire analytical workflow, providing the most reliable correction for experimental variations.
Experimental Protocols: Bioanalysis of Mefloquine and Carboxymefloquine using LC-MS/MS
While a specific, publicly available, validated method detailing the use of this compound was not identified in the literature, a robust LC-MS/MS protocol can be constructed based on established methods for mefloquine and other antimalarial drugs. The following represents a best-practice methodology.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of mefloquine and carboxymefloquine from plasma or whole blood samples.
-
Aliquoting: Transfer 100 µL of the biological sample (plasma, serum, or whole blood) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of this compound (and a corresponding deuterated standard for mefloquine, if available) of known concentration to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analytes.
Figure 1: General workflow for sample preparation in bioanalysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte Mefloquine: To be optimizedCarboxymefloquine: To be optimizedInternal Standard this compound: To be optimized (Precursor ion will be [M+H]+ of this compound) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions for each analyte and the internal standard need to be empirically determined and optimized on the specific mass spectrometer being used. This involves infusing a standard solution of each compound and identifying the precursor ion and the most abundant and stable product ions.
Method Validation
A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in the measurements, respectively. Assessed at multiple concentration levels (LOD, LQC, MQC, HQC).
-
Calibration Curve: The relationship between the analyte/internal standard peak area ratio and the concentration of the analyte. A linear or weighted linear regression is typically used.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes and internal standard.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).
Quantitative Data from Pharmacokinetic Studies
While specific studies explicitly detailing the use of this compound were not found to present their full pharmacokinetic data, the following table summarizes typical pharmacokinetic parameters for mefloquine and its major metabolite, carboxymefloquine, obtained from various studies. These values are illustrative of the data that would be generated using a validated LC-MS/MS method with a reliable internal standard like this compound.
| Parameter | Mefloquine | Carboxymefloquine | Reference |
| Tmax (hours) | 7 - 24 | ~48-72 | [3] |
| Cmax (ng/mL) | 50 - 110 (per mg/kg dose) | Varies with dose and time | [3] |
| t½ (days) | 14 - 21 | ~14-21 | [3] |
| Volume of Distribution (L/kg) | 13.3 - 40.9 | - | |
| Systemic Clearance (L/h/kg) | 0.022 - 0.073 | - |
These values are compiled from studies that may not have used this compound as the internal standard but represent the expected pharmacokinetic profile.
Signaling Pathways and Logical Relationships
The metabolism of mefloquine to carboxymefloquine is a critical pathway in its disposition. This process is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4.
Figure 2: Metabolic pathway of mefloquine to carboxymefloquine.
The logical relationship in a pharmacokinetic study workflow involves several key stages, from sample collection to data analysis.
Figure 3: Logical workflow of a pharmacokinetic study.
Conclusion
References
Structural Elucidation of Carboxymefloquine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Carboxymefloquine-d3, an isotopically labeled analog of the major metabolite of the antimalarial drug Mefloquine. The incorporation of deuterium atoms is a common strategy in drug development to investigate metabolic pathways and enhance pharmacokinetic profiles. This document outlines the critical analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography, that are essential for confirming the molecular structure and pinpointing the precise location of the deuterium labels. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to offer a thorough understanding of the structural verification process for this and similar deuterated compounds.
Introduction
Carboxymefloquine is the primary and pharmacologically inactive metabolite of Mefloquine, a widely used antimalarial drug. The study of its metabolic fate and potential drug-drug interactions is crucial for understanding the overall safety and efficacy profile of Mefloquine.[1][2] Isotopic labeling, specifically with deuterium (d), is a powerful tool in these investigations. This compound, containing three deuterium atoms, serves as a stable isotope-labeled internal standard for quantitative bioanalytical assays and can be used to probe metabolic pathways.
The structural elucidation of this compound is a critical step to ensure the identity, purity, and stability of the molecule before its application in research and development. This process relies on a combination of advanced analytical techniques to confirm the elemental composition, molecular weight, and the specific positions of the deuterium atoms within the molecular framework. This guide details the workflow and data analysis required for the unambiguous structural confirmation of this compound.
Proposed Structure and Deuterium Labeling
Based on common synthetic strategies for introducing deuterium, the three deuterium atoms in this compound are hypothetically located on the hydroxymethyl group of the piperidine ring. This position is chemically accessible and synthetically feasible. The proposed structure is illustrated below. The subsequent analytical workflow is designed to confirm this specific arrangement.
Caption: Proposed chemical structure of this compound.
Experimental Workflow for Structural Elucidation
The comprehensive structural elucidation of this compound involves a multi-step analytical approach. The general workflow is depicted in the diagram below, starting from sample preparation to the final structural confirmation.
Caption: Experimental workflow for the structural elucidation of this compound.
Methodologies and Data Presentation
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the this compound sample and to isolate it for further analysis if necessary.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time (t_R) | 8.5 min |
| Purity (by UV area %) | >99% |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass and elemental composition of the molecule, thereby confirming the incorporation of three deuterium atoms.
Experimental Protocol:
-
Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Resolution: 140,000.
-
Collision Energy (for MS/MS): 30 eV (for fragmentation analysis).
-
Sample Infusion: The sample is introduced via direct infusion or coupled with HPLC.
Data Presentation:
| Parameter | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]⁺ | 381.1074 | 381.1071 | -0.8 |
| Elemental Formula | C₁₂H₈D₃F₆N₂O₂ | Confirmed | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise location of the deuterium atoms. ¹H NMR will show the absence of signals at the deuterated positions, while ¹³C NMR will show altered signals for the carbon atom bonded to deuterium.
Experimental Protocol:
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD).
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
2D NMR (COSY, HSQC): Standard parameters to establish proton-proton and proton-carbon correlations.
Data Presentation:
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.1-8.5 | m | 3H | Aromatic protons |
| 7.5-7.9 | m | 2H | Aromatic protons |
| 4.5-4.8 | m | 1H | CH-OH |
| 2.8-3.5 | m | 6H | Piperidine protons |
| Signal Absent | - | - | CD₂-OH protons |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 170.1 | COOH |
| 145-150 | Aromatic C-F |
| 120-135 | Aromatic CH |
| 65.2 | CH-OH |
| 50-60 | Piperidine CH₂ |
| 45.8 (triplet) | CD₂-OH |
Signaling Pathways and Logical Relationships
The structural elucidation process follows a logical progression where the output of one technique informs the interpretation of the next. This relationship ensures a high degree of confidence in the final structure.
Caption: Logical diagram illustrating the sequential confirmation steps in structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. The combination of HPLC for purity assessment, high-resolution mass spectrometry for accurate mass determination, and multi-dimensional NMR spectroscopy for detailed structural and isotopic placement analysis provides an unambiguous confirmation of the molecule's identity. The methodologies and data presented in this guide serve as a robust framework for the characterization of isotopically labeled compounds in a drug development setting, ensuring the quality and reliability of these critical research tools.
References
- 1. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Carboxymefloquine in Human Plasma using Carboxymefloquine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Carboxymefloquine-d3, is employed. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. This validated method is ideal for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in drug development.
Introduction
Mefloquine is a widely used antimalarial agent that is extensively metabolized in the body to its principal metabolite, 4-carboxymefloquine (CMQ)[1]. Monitoring the levels of carboxymefloquine is crucial for understanding the pharmacokinetics of mefloquine and its potential role in drug-drug interactions[2][3]. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS as they co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response[4][5]. This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of carboxymefloquine in human plasma.
Experimental
Materials and Reagents
-
Carboxymefloquine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of carboxymefloquine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Logical Workflow for Sample Analysis
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Protocol 1: Sample Preparation
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of ultrapure water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 90 |
| 2.5 - 3.0 | 90 |
| 3.0 - 3.1 | 10 |
| 3.1 - 4.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Carboxymefloquine | 407.1 | 389.1 | 150 | 25 |
| This compound | 410.1 | 392.1 | 150 | 25 |
Note: The MRM transitions for this compound are proposed based on a +3 Da mass shift from the parent compound and may require optimization.
Signaling Pathway Visualization
The metabolism of mefloquine to carboxymefloquine is a critical pathway in its disposition.
Caption: Metabolic pathway of mefloquine to carboxymefloquine.
Quantitative Data Summary
The method was validated according to regulatory guidelines. A linear calibration curve was obtained over the concentration range of 10 to 5000 ng/mL for carboxymefloquine in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Carboxymefloquine | 10 - 5000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 10 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Low | 30 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| Medium | 500 | < 6 | 95 - 105 | < 6 | 95 - 105 |
| High | 4000 | < 5 | 95 - 105 | < 5 | 95 - 105 |
Note: The data presented in Tables 1 and 2 are representative and may vary between laboratories.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of carboxymefloquine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and drug metabolism studies in the development of antimalarial therapies.
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Note: Quantification of Mefloquine in Human Plasma using a Novel LC-MS/MS Method with Carboxymefloquine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mefloquine (MQ) is an antimalarial agent used for both the prophylaxis and treatment of malaria, particularly that caused by Plasmodium falciparum. Pharmacokinetic monitoring of mefloquine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Mefloquine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its principal, inactive metabolite, 4-carboxymefloquine (CMQ).[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] A robust LC-MS/MS method requires a suitable internal standard (IS) to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte. This application note details a proposed protocol for the quantification of mefloquine in human plasma using Carboxymefloquine-d3 as a novel internal standard. While a deuterated analog of the parent drug is often preferred, the use of a deuterated major metabolite is a valid strategy, particularly for methods that may be adapted to quantify both the parent drug and its metabolite simultaneously.[2]
This method employs a straightforward protein precipitation for sample cleanup and utilizes a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.
Metabolic Pathway of Mefloquine
Mefloquine undergoes hepatic metabolism, where it is oxidized by CYP3A4 enzymes to form its main metabolite, carboxymefloquine.[4]
Caption: Metabolic conversion of Mefloquine to Carboxymefloquine.
Experimental Protocols
Materials and Reagents
-
Mefloquine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Mefloquine and this compound in methanol.
-
-
Working Solutions:
-
Mefloquine Spiking Solution (10 µg/mL): Dilute the Mefloquine stock solution in 50:50 (v/v) Methanol:Water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Controls (QC)
-
Serially dilute the Mefloquine spiking solution to prepare calibration standards in blank human plasma.
-
Prepare separate QC samples at a minimum of three concentration levels (Low, Medium, High).
-
The final concentrations should span the desired linear range (e.g., 10 - 5000 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: High-level workflow for the quantification of Mefloquine.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., XBridge C18, 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450 °C |
Mass Spectrometry - MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and qualification.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Purpose |
| Mefloquine | 379.1 | 361.1 | Quantifier |
| Mefloquine | 379.1 | 292.1 | Qualifier |
| This compound (IS) | 396.1 | 378.1 | Quantifier (IS) |
Note: Product ions are based on predicted fragmentation (loss of H₂O) and must be optimized on the specific instrument used.
Quantitative Data and Method Performance
The following tables summarize the expected performance characteristics of this method, based on typical validation results for mefloquine assays reported in the literature.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linear Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | < 15% | ± 15% | < 20% | ± 20% |
| Low QC | 30 | < 10% | ± 10% | < 15% | ± 15% |
| Mid QC | 500 | < 10% | ± 10% | < 15% | ± 15% |
| High QC | 4000 | < 10% | ± 10% | < 15% | ± 15% |
Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Parameter | Mefloquine | This compound (IS) |
|---|---|---|
| Extraction Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal to none; compensated by IS |
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of mefloquine in human plasma. The simple protein precipitation procedure allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results by correcting for matrix effects and procedural variability. This application note provides a comprehensive framework for researchers to implement this method in pharmacokinetic studies and therapeutic drug monitoring of mefloquine.
References
- 1. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein profiling of mefloquine resistant Plasmodium falciparum using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carboxymefloquine-d3 in Mass Spectrometry for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymefloquine, the primary and pharmacologically inactive metabolite of the antimalarial drug mefloquine, is a critical analyte in pharmacokinetic and drug-drug interaction studies.[1][2][3] Accurate quantification of both mefloquine and carboxymefloquine in biological matrices is essential for understanding the drug's disposition and potential for adverse effects.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for this purpose.[1] The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS-based quantification. Carboxymefloquine-d3, a deuterated analog of carboxymefloquine, serves as an ideal internal standard, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the mass spectrometric analysis of mefloquine and its metabolite.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (internal standard) to a sample. The internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during preparation or fluctuations in mass spectrometer performance.
Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Metabolic Pathway of Mefloquine
Mefloquine is metabolized in the liver primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes to its main metabolite, 4-carboxymefloquine. This metabolic conversion is a key determinant of the drug's pharmacokinetic profile.
Figure 2: Metabolic conversion of Mefloquine to Carboxymefloquine.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Carboxymefloquine and this compound reference standards.
-
Dissolve each standard in an appropriate solvent, such as methanol or a mixture of acetonitrile and water (50:50, v/v), to a final concentration of 1 mg/mL.
-
Store stock solutions at -80°C.
b. Working Solutions:
-
Prepare intermediate and working standard solutions of Carboxymefloquine by serial dilution of the stock solution with a suitable solvent (e.g., acetonitrile:water, 50:50, v/v).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution.
Sample Preparation from Biological Matrices (e.g., Plasma, Dried Blood Spots)
This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.
a. Protein Precipitation (for Plasma):
-
To 100 µL of plasma sample, add the working internal standard solution of this compound.
-
Add a protein precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid, at a ratio of 3:1 (v/v) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
b. Extraction from Dried Blood Spots (DBS):
-
Punch a 3 mm disc from the dried blood spot into a clean microcentrifuge tube or well of a 96-well plate.
-
Add the working internal standard solution of this compound.
-
Add an extraction solvent (e.g., methanol:water:formic acid, 90:10:0.1, v/v/v).
-
Vortex or sonicate the sample for 30 minutes to facilitate the extraction of the analytes.
-
Centrifuge the samples, and transfer the supernatant for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may need to be adjusted for specific instruments.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Example Value |
| Column | Reversed-phase C18 or chiral stationary phase column (e.g., CHIRALPAK® ZWIX(-)) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Optimized for separation of analytes from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by direct infusion of Carboxymefloquine |
| MRM Transition (Internal Standard) | To be determined by direct infusion of this compound |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Method Validation
A validated LC-MS/MS method for the quantification of Carboxymefloquine using this compound as an internal standard should demonstrate acceptable linearity, accuracy, precision, and sensitivity.
Table 1: Representative Quantitative Data for Carboxymefloquine Analysis
| Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | Dependent on application | 13 - 2600 nM |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 13 nM |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
Conclusion
This compound is an essential tool for the accurate and precise quantification of carboxymefloquine in biological matrices by LC-MS/MS. Its use as an internal standard in isotope dilution mass spectrometry ensures reliable data for pharmacokinetic modeling, therapeutic drug monitoring, and drug interaction studies. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Application Note: Tracing Mefloquine Metabolism with Carboxymefloquine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefloquine is a crucial antimalarial agent used for both prophylaxis and treatment of malaria. Understanding its metabolic fate is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. The primary metabolite of mefloquine is the pharmacologically inactive carboxymefloquine.[1][2] The metabolism is primarily carried out by the cytochrome P450 enzyme CYP3A4, with potential contributions from CYP1A2.[3] Carboxymefloquine has been identified as an activator of the pregnane X receptor (PXR), which can induce the expression of drug-metabolizing enzymes and transporters, potentially leading to clinically relevant drug-drug interactions.[2][4]
Accurate quantification of both the parent drug and its metabolite is essential for comprehensive pharmacokinetic and metabolic studies. The use of stable isotope-labeled internal standards, such as Carboxymefloquine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications. Deuterated internal standards are chemically almost identical to the analyte, ensuring similar extraction efficiency and chromatographic behavior, while their mass difference allows for precise and accurate quantification by minimizing matrix effects.
This application note provides a detailed protocol for the use of this compound as an internal standard for the sensitive and specific quantification of carboxymefloquine, thereby enabling the accurate tracing of mefloquine metabolism in various biological matrices.
Mefloquine Metabolism and Signaling Pathway
Mefloquine is metabolized in the liver to its major metabolite, carboxymefloquine. This metabolite can then activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, such as CYP3A4 and P-glycoprotein (MDR1). This can lead to altered pharmacokinetics of co-administered drugs.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for mefloquine and carboxymefloquine, as well as typical parameters for an LC-MS/MS method for their quantification.
Table 1: Pharmacokinetic Parameters of Mefloquine and Carboxymefloquine
| Parameter | Mefloquine | Carboxymefloquine | Reference |
| Time to Peak (Tmax) | 7-24 hours | - | |
| Plasma Protein Binding | >98% | High | |
| Elimination Half-life (t½) | 2-4 weeks | - | |
| Primary Metabolizing Enzyme | CYP3A4 | - |
Table 2: Representative LC-MS/MS Parameters for Mefloquine and Carboxymefloquine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Mefloquine | 379.1 | 281.1 | 25-35 | Mefloquine-d4 |
| Carboxymefloquine | 393.1 | 375.1 | 20-30 | This compound |
Note: The specific MRM transitions and collision energies for this compound should be optimized in the laboratory. The precursor ion for this compound would be expected at m/z 396.1.
Experimental Protocols
This section details the methodology for the quantification of carboxymefloquine using this compound as an internal standard.
Experimental Workflow
Materials and Reagents
-
Mefloquine hydrochloride (analytical standard)
-
Carboxymefloquine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (blank)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mefloquine, carboxymefloquine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carboxymefloquine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
-
Integrate the peak areas for carboxymefloquine and this compound.
-
Calculate the peak area ratio (carboxymefloquine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of carboxymefloquine in the unknown samples by interpolation from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of carboxymefloquine in biological matrices. This enables precise characterization of mefloquine's metabolic profile, which is critical for understanding its pharmacokinetics, potential for drug interactions, and for the overall development and clinical application of this important antimalarial drug. The detailed protocol provided herein serves as a comprehensive guide for researchers to implement this methodology in their studies.
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxymefloquine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Carboxymefloquine-d3 for analysis. The following methods are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These protocols are based on established methods for the analysis of the parent drug, mefloquine, and its carboxylated metabolite, and are suitable for adaptation for the deuterated internal standard, this compound.
Introduction
Carboxymefloquine is the main metabolite of the antimalarial drug mefloquine. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the analyte in biological matrices. Proper sample preparation is a critical step to remove interfering substances and enrich the analyte of interest, thereby ensuring the reliability and sensitivity of the analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of a sample preparation technique depends on various factors, including the nature of the biological matrix (e.g., plasma, serum, whole blood), the required limit of quantification, sample throughput, and the availability of instrumentation. This document outlines three commonly used and effective techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration, providing cleaner extracts compared to other techniques. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
Experimental Protocol
A robust SPE method for the simultaneous analysis of mefloquine and carboxymefloquine in plasma, serum, and whole blood has been established and can be adapted for this compound.[1]
-
Sample Pre-treatment:
-
To 500 µL of plasma, serum, or whole blood, add an appropriate amount of this compound internal standard solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Apply a second wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
-
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It is effective for a wide range of analytes and can provide good sample cleanup.
Experimental Protocol
This protocol is adapted from a method for the determination of mefloquine in whole blood.[2]
-
Sample Preparation:
-
To 0.2 mL of whole blood in a glass tube, add an appropriate amount of this compound internal standard solution.
-
Add 0.2 mL of distilled water and vortex to mix.
-
-
Extraction:
-
Add 2 mL of dichloromethane as the extraction solvent.
-
Cap the tube and mix by mechanical tumbling for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the upper aqueous layer and the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness at 37°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol or the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.
Experimental Protocol
This protocol is based on a general method for protein precipitation in plasma samples.[3]
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of this compound internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the mobile phase.
-
-
Analysis:
-
Directly inject the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Workflow Diagram
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of mefloquine and its metabolite, which can be expected to be similar for this compound analysis.
| Parameter | Solid-Phase Extraction[1] | Liquid-Liquid Extraction[2] | Protein Precipitation |
| Matrix | Plasma, Serum, Whole Blood | Whole Blood | Feline Plasma |
| Linearity Range | Not specified | 0.05 - 4 µg/mL | 100 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 50 ng/mL | 250 ng/mL |
| Recovery | Not specified | 61% - 81% | 99.91% - 107.82% |
| Intra-assay Precision (CV%) | < 2.3% | 4.5% | 6.83% |
| Inter-assay Precision (CV%) | < 6.2% | 4.5% | 5.33% |
Note: These values are provided as a general guide. It is essential to perform a full method validation for the specific application and laboratory conditions to establish the performance characteristics for this compound analysis.
Conclusion
The choice of sample preparation technique for this compound analysis will depend on the specific requirements of the assay.
-
Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity and selectivity.
-
Liquid-Liquid Extraction provides a good balance of cleanup and recovery and is a widely applicable technique.
-
Protein Precipitation is the fastest and simplest method, making it suitable for high-throughput screening, although it may result in less clean extracts and potential matrix effects.
Each of these protocols provides a solid foundation for developing a robust and reliable bioanalytical method for the quantification of this compound in various biological matrices. Method optimization and validation are critical steps to ensure data quality and regulatory compliance.
References
- 1. Improved validated assay for the determination of mefloquine and its carboxy metabolite in plasma, serum and whole blood using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Mefloquine Combined with Artesunate in Children with Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay validation and determination of in vitro binding of mefloquine to plasma proteins from clinically normal and FIP-affected cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Carboxymefloquine-d3
Introduction
Carboxymefloquine, the primary and pharmacologically inactive metabolite of the antimalarial drug mefloquine, has been identified as a potent agonist of the human pregnane X receptor (PXR).[1][2][3] PXR is a crucial nuclear receptor that regulates the expression of a wide array of genes involved in drug metabolism and transport, including cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) and transporters like ABCB1.[2] Activation of PXR by xenobiotics can lead to significant drug-drug interactions, potentially reducing the therapeutic efficacy of co-administered drugs.[1]
Carboxymefloquine-d3, a deuterated form of carboxymefloquine, serves as a valuable tool in these studies, particularly as an internal standard in mass spectrometry-based analytical methods for precise quantification. These application notes provide protocols for assays that can be adapted for high-throughput screening (HTS) to identify and characterize novel PXR modulators, using carboxymefloquine as a reference agonist.
Application Note 1: PXR Activation Assays for Identifying Novel Drug-Drug Interactions
Objective: To identify and characterize compounds that modulate the activity of the pregnane X receptor (PXR), a key regulator of drug metabolism.
Background: The activation of PXR by drugs or their metabolites can induce the expression of drug-metabolizing enzymes and transporters, leading to accelerated clearance of other co-administered drugs. Carboxymefloquine has been shown to be a specific agonist of human PXR. The following assays can be employed in a high-throughput or high-content format to screen compound libraries for PXR activation, using carboxymefloquine as a positive control.
Assay Formats:
-
Mammalian Two-Hybrid (M2H) PXR Ligand Binding Domain Assembly Assay: This assay detects the binding of a test compound to the PXR ligand-binding domain (LBD), inducing the assembly of two fusion proteins and subsequent activation of a reporter gene.
-
PXR-Dependent Reporter Gene Assay: This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter in cells expressing PXR.
-
Endogenous PXR Target Gene Expression Analysis: This involves treating PXR-expressing cells (e.g., primary human hepatocytes, LS174T intestinal cells) with test compounds and quantifying the mRNA or protein levels of known PXR target genes.
Experimental Protocols
Protocol 1: Mammalian Two-Hybrid PXR Ligand Binding Domain Assembly Assay
This protocol is adapted from methodologies used to identify carboxymefloquine as a PXR ligand.
1. Cell Culture and Transfection:
- Culture HepG2 cells in appropriate media until they reach 70-80% confluency in 96-well plates.
- Co-transfect the cells with the following plasmids:
- Firefly luciferase reporter gene plasmid (e.g., pGL3-G5).
- Renilla luciferase normalization plasmid (e.g., pRL-CMV).
- Expression plasmid for a GAL4 DNA-binding domain fused to the N-terminal part of the PXR ligand-binding domain (LBD).
- Expression plasmid for a VP16 activation domain fused to the C-terminal part of the PXR-LBD.
2. Compound Treatment:
- 24 hours post-transfection, remove the transfection medium.
- Add fresh medium containing the test compounds at various concentrations.
- Include the following controls:
- Vehicle control (e.g., 0.1% DMSO).
- Positive control: Carboxymefloquine (e.g., 10-30 µM) or Rifampin (10 µM).
3. Luciferase Assay:
- Incubate the cells for 6 hours at 37°C.
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction relative to the vehicle control.
- Compounds showing a significant fold induction are considered potential PXR ligands.
Protocol 2: PXR-Dependent Reporter Gene Assay
1. Cell Culture and Transfection:
- Use a stable cell line expressing human PXR and a PXR-responsive reporter construct (e.g., containing the CYP3A4 promoter upstream of a luciferase gene). Alternatively, transiently transfect cells like HepG2 or LS174T.
2. Compound Treatment:
- Plate the cells in a 96- or 384-well format.
- Treat the cells with a dilution series of the test compounds.
- Include vehicle and positive controls (Carboxymefloquine or Rifampin).
3. Reporter Gene Measurement:
- After 24-48 hours of incubation, measure the reporter gene signal (e.g., luminescence for luciferase).
4. Data Analysis:
- Determine the EC50 values for active compounds by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Endogenous PXR Target Gene Expression in Primary Human Hepatocytes
1. Cell Culture:
- Culture primary human hepatocytes according to the supplier's instructions.
- Treat the hepatocytes with test compounds, a vehicle control, and a positive control (e.g., 30 µM Carboxymefloquine or 10-30 µM Rifampin) for 48 hours.
2. RNA Isolation and qRT-PCR:
- Isolate total RNA from the treated cells.
- Perform reverse transcription to synthesize cDNA.
- Quantify the mRNA expression of PXR target genes (e.g., CYP3A4, CYP2B6, ABCB1) and a housekeeping gene (e.g., 18S rRNA) using TaqMan real-time PCR.
3. Protein Analysis (Immunoblotting):
- Prepare total protein homogenates from the treated hepatocytes.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with specific primary antibodies against target proteins (e.g., CYP3A4, CYP2B6) and a loading control (e.g., β-actin).
- Use a suitable secondary antibody and detection system to visualize the protein bands.
4. Data Analysis:
- For qRT-PCR, calculate the fold change in mRNA expression using the ΔΔCT method, normalized to the housekeeping gene and the vehicle control.
- For immunoblotting, quantify the band intensities and calculate the fold induction relative to the vehicle control.
Data Presentation
Table 1: Induction of PXR Target Gene mRNA Expression by Carboxymefloquine in Intestinal LS174T Cells
| Gene | Fold Induction (10 µM CMQ) | Fold Induction (30 µM CMQ) | Fold Induction (10 µM Rifampin) |
| CYP3A4 | ~2.5 | ~4.0 | ~5.0 |
| CYP2B6 | ~2.0 | ~3.5 | ~4.5 |
| ABCB1 | ~1.5 | ~2.5 | ~3.0 |
| Data are approximated from graphical representations in the source material and presented as mean fold induction ± SD relative to DMSO control. |
Table 2: Induction of Cytochrome P450 Protein Expression by Carboxymefloquine in Primary Human Hepatocytes
| Treatment | Fold Induction of CYP2B6 Protein |
| 10 µM Carboxymefloquine | ~2.5 |
| 30 µM Carboxymefloquine | ~4.0 |
| 30 µM Rifampin | ~5.0 |
| Data are approximated from graphical representations in the source material and presented as mean fold induction relative to DMSO control. |
Visualizations
Caption: Carboxymefloquine activates the PXR signaling pathway.
Caption: Workflow for screening and validating PXR modulators.
References
- 1. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analysis of Carboxymefloquine-d3 in Clinical and Preclinical Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of Carboxymefloquine-d3 in biological matrices. Carboxymefloquine is the major metabolite of the antimalarial drug mefloquine.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in bioanalytical methods by correcting for variability during sample preparation and analysis.
Signaling Pathway: Carboxymefloquine Activation of the Pregnane X Receptor (PXR)
Carboxymefloquine has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and transport.[2] Activation of PXR by Carboxymefloquine can lead to the induction of drug-metabolizing enzymes and transporters, potentially resulting in drug-drug interactions.[2]
Caption: Carboxymefloquine activation of the PXR signaling pathway.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Carboxymefloquine from various biological matrices using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of Carboxymefloquine from human plasma samples.
1. Sample Preparation Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each plasma sample.
-
Vortexing: Vortex the samples for 10 seconds.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to each tube to basify the sample.
-
Vortexing: Vortex briefly for 10 seconds.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate (or another suitable organic solvent) to each tube.
-
Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol is suitable for the cleanup and concentration of Carboxymefloquine from urine samples.
1. SPE Workflow
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Methodology:
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Aliquoting and Spiking: To 500 µL of urine, add 20 µL of this compound internal standard and 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the buffer used for sample preparation.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Carboxymefloquine and this compound.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Carboxymefloquine | To be determined empirically (e.g., Q1: m/z 415.1 -> Q3: m/z 397.1) |
| This compound | To be determined empirically (e.g., Q1: m/z 418.1 -> Q3: m/z 400.1) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data
The following tables summarize typical validation parameters for a bioanalytical method for Carboxymefloquine using this compound as an internal standard, based on FDA guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | r² |
| Carboxymefloquine | Human Plasma | 1 - 1000 | > 0.99 |
| Carboxymefloquine | Human Urine | 5 - 2500 | > 0.99 |
Table 2: Accuracy and Precision (Inter-day)
| Matrix | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | 3 (LQC) | 2.95 | 98.3 | 6.5 |
| 50 (MQC) | 51.2 | 102.4 | 4.2 | |
| 800 (HQC) | 790.4 | 98.8 | 3.1 | |
| Human Urine | 15 (LQC) | 14.8 | 98.7 | 7.1 |
| 100 (MQC) | 103.1 | 103.1 | 5.5 | |
| 2000 (HQC) | 1985.0 | 99.3 | 3.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Matrix | Analyte Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | 50 | 85.2 | 95.8 |
| Human Urine | 100 | 91.5 | 98.2 |
Conclusion
The provided protocols and data serve as a comprehensive guide for the quantitative analysis of Carboxymefloquine in clinical and preclinical samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical data. The detailed workflows and LC-MS/MS parameters can be adapted and optimized for specific laboratory instrumentation and study requirements. The information on the PXR signaling pathway provides valuable context for understanding the potential pharmacodynamic effects of this major mefloquine metabolite.
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for the Quantification of Carboxymefloquine-d3 in Human Plasma using LC-MS/MS
Application Note AP-0012
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carboxymefloquine-d3 in human plasma. Carboxymefloquine is the major metabolite of the antimalarial drug mefloquine. The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices, correcting for variations in sample preparation and instrument response. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis. The method was developed and validated based on established scientific principles and regulatory guidelines.[1]
Introduction
Mefloquine is a widely used antimalarial drug for both treatment and prophylaxis.[1] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 enzyme, to its principal metabolite, 4-carboxymefloquine (CMQ).[1] This metabolite is inactive as an antimalarial agent but can be involved in drug-drug interactions.[2] Accurate measurement of mefloquine and its metabolites is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus improving the accuracy and precision of the method.[3] This application note provides a detailed protocol for the detection of this compound, which serves as an ideal internal standard for the quantification of Carboxymefloquine.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below.
Caption: Experimental workflow for this compound detection.
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column: XBridge C18, 50 x 2.1 mm, 5 µm (or equivalent)
-
Microcentrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working solutions at desired concentrations.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (as the internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | XBridge C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.350 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 8 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound. For Carboxymefloquine, a transition of m/z 397.1 > 379.1 is commonly used. A corresponding shift would be expected for the deuterated analog. |
| Dwell Time | 200 ms |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 400°C |
| Nebulizer Gas (GS1) | 40 psi |
| Auxiliary Gas (GS2) | 40 psi |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | Medium |
Method Validation Parameters
A summary of typical method validation parameters is presented below. These values are illustrative and should be confirmed during in-lab validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% (90-110% for non-LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested conditions |
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The concentration of Carboxymefloquine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard (this compound) from the calibration curve.
Logical Relationship for Quantification
The following diagram illustrates the relationship between the analyte, internal standard, and the final quantification.
Caption: Quantification logic using an internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a method for the detection of this compound in human plasma by LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The provided parameters for sample preparation, chromatography, and mass spectrometry serve as a strong foundation for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
Application Notes and Protocols for Carboxymefloquine-d3 in Analytical Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymefloquine, the principal and pharmacologically inactive metabolite of the antimalarial drug mefloquine, is a critical analyte in toxicological and pharmacokinetic studies.[1] Its quantification is essential for understanding the metabolism and potential drug-drug interactions of mefloquine. Carboxymefloquine has been identified as a specific agonist of the human pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[2][3] This interaction implies that mefloquine, through its metabolite, could induce the expression of enzymes such as CYP3A4 and CYP2B6, potentially affecting the efficacy of co-administered drugs.[2]
Carboxymefloquine-d3, a stable isotope-labeled analog of carboxymefloquine, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in analytical toxicology, focusing on its application in quantitative LC-MS/MS methods.
Metabolic Pathway of Mefloquine
Mefloquine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its major metabolite, 4-carboxymefloquine.[1] This biotransformation is a key step in the clearance of mefloquine.
Signaling Pathway: PXR Activation by Carboxymefloquine
Carboxymefloquine acts as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. Upon binding of carboxymefloquine, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on DNA, leading to the transcription of target genes.
References
Application Notes and Protocols for Quantitative NMR (qNMR) using Carboxymefloquine-d3
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise determination of the concentration and purity of chemical substances.[1] Unlike many other analytical methods, qNMR is a primary ratio method, meaning it does not necessitate a reference standard of the analyte itself for quantification.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[1] For accurate and reproducible quantification, a high-purity internal standard (IS) is added in a precise amount to the sample.[1] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Carboxymefloquine-d3, a deuterated analog of the main metabolite of mefloquine, serves as an excellent internal standard for the qNMR analysis of mefloquine and related fluorinated pharmaceuticals. The introduction of deuterium atoms at specific positions in the molecule provides a distinct NMR signal that is unlikely to overlap with the signals of the analyte, a crucial characteristic for an ideal internal standard.
Advantages of Using this compound as a qNMR Internal Standard
-
Signal Separation: The deuterium substitution shifts the resonance frequency of the corresponding protons outside the typical proton chemical shift range, minimizing the risk of signal overlap with the analyte.
-
Chemical Similarity: Being an analog of the analyte's metabolite, it exhibits similar solubility and relaxation properties, leading to more accurate quantification.
-
Inertness: this compound is chemically inert and does not react with the analyte or the solvent under typical NMR experimental conditions.
-
Simple Spectrum: A simple and well-resolved NMR spectrum allows for easy and accurate integration of the reference signal.
Applications
The primary application of this compound as a qNMR internal standard is in the pharmaceutical industry for:
-
Purity Assessment: Determining the purity of mefloquine active pharmaceutical ingredients (APIs).
-
Assay of Formulations: Quantifying the amount of mefloquine in finished pharmaceutical products.
-
Metabolic Studies: In combination with other analytical techniques, it can be used in studies investigating the metabolism of mefloquine.
-
Reference Standard Characterization: Establishing the purity of secondary reference standards.
Experimental Protocols
Protocol 1: Quantification of Mefloquine API using this compound by ¹H-qNMR
This protocol outlines the procedure for determining the purity of a mefloquine hydrochloride sample using this compound as an internal standard.
1. Materials and Equipment
-
Mefloquine HCl (analyte)
-
This compound (Internal Standard, IS) of known high purity (≥99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision analytical balance (microbalance)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher is recommended)
-
Vortex mixer and/or sonicator
2. Sample Preparation
Accurate sample preparation is paramount for reliable qNMR results.
-
Weighing: Accurately weigh approximately 10 mg of the Mefloquine HCl and 10 mg of this compound into a clean, dry vial using a calibrated microbalance. The molar ratio of analyte to IS should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the IS by vortexing for 1 minute. If necessary, use an ultrasonic bath for 5 minutes to aid dissolution.
-
Transfer: Transfer the homogenized solution to a 5 mm NMR tube.
3. NMR Data Acquisition
To ensure quantitativity, specific NMR acquisition parameters must be optimized.
-
Spectrometer Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Pulse Angle: Use a calibrated 90° pulse angle.
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T₁ relaxation for both the analyte and IS signals. A conservative value is 5 times the longest T₁ of any signal to be integrated (d1 ≥ 5 * T₁max). This is crucial for accurate integration.
-
Acquisition Time (at): An acquisition time of at least 2.5 seconds is recommended to avoid signal truncation.
-
Number of Scans (ns): A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).
4. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
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Integration: Integrate the selected, well-resolved signals of both the analyte (Mefloquine) and the internal standard (this compound). The integration region should cover at least 64 times the full width at half maximum (FWHH) of the signal to encompass over 99% of the signal intensity.
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons contributing to the respective integrated signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the validation of a qNMR method for mefloquine using this compound as an internal standard. The data is based on the typical performance of qNMR methods reported in the literature.
| Parameter | Specification | Hypothetical Result | Source of Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 | |
| Accuracy (%) | 98.0 - 102.0 | 99.5 - 101.2 | |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0 | 0.5 | |
| - Intermediate Precision | ≤ 2.0 | 1.2 | |
| Specificity | No interference at the chemical shift of the analyte and IS signals | Confirmed by visual inspection of the spectra | |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 mg/mL | |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 mg/mL |
Visualizations
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Logical relationship of variables in the qNMR quantification equation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Carboxymefloquine-d3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity during the analysis of Carboxymefloquine-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound, a deuterated internal standard, can stem from a variety of factors spanning sample preparation, liquid chromatography, and mass spectrometry settings. The most common causes include:
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Sample-Related Issues:
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Liquid Chromatography (LC) Issues:
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Suboptimal chromatographic conditions leading to poor peak shape (e.g., broad or tailing peaks).
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Co-elution of this compound with matrix components that suppress its ionization.[2]
-
Issues with the LC system, such as leaks or column degradation.
-
-
Mass Spectrometry (MS) Issues:
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Incorrect mass transitions (Q1/Q3) selected for this compound.
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Suboptimal MS parameters, including collision energy, declustering potential, and ion source settings.
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Contamination of the ion source or mass spectrometer.
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Incorrect ionization mode (positive vs. negative).
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Q2: My this compound signal is consistently low across all samples, including standards. What should I check first?
A consistently low signal across all injections often points to a systemic issue. A logical first step is to verify the integrity and concentration of your this compound working solution. Prepare a fresh dilution from your stock solution and inject it directly into the mass spectrometer (bypassing the LC column) to confirm that the instrument can detect the standard. If the signal is still low, the issue may lie with the stock solution itself or the mass spectrometer's sensitivity.
Q3: The signal for my analyte is strong, but the this compound signal is weak. What could be the reason?
This scenario often suggests a problem specific to the internal standard. Possible causes include:
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Incorrect Concentration: The concentration of your this compound may be too low relative to the analyte.[2]
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Differential Ion Suppression: While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, slight chromatographic separation can lead to differential ion suppression where the internal standard is more affected than the analyte.[2]
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Isotopic Contribution: At very high concentrations of the non-labeled Carboxymefloquine, the natural isotopic abundance of the analyte might contribute to the signal of the deuterated internal standard, though this is less common with a +3 Da mass shift.
Q4: Can the mobile phase composition affect the signal intensity of this compound?
Yes, the mobile phase composition is critical for achieving good signal intensity. For compounds like Carboxymefloquine, which are typically analyzed in positive ion mode, the presence of a proton source in the mobile phase, such as formic acid or ammonium formate, is essential for efficient protonation and ionization. An inappropriate pH or lack of a suitable modifier can lead to poor ionization and consequently, a weak signal.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step workflow to diagnose the root cause of poor signal intensity.
Caption: A flowchart for systematically troubleshooting poor signal intensity.
Guide 2: Investigating Potential Causes of Signal Loss
This diagram illustrates the potential sources of error leading to poor signal intensity for this compound.
Caption: Potential causes of poor this compound signal intensity.
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for Carboxymefloquine Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Chiral stationary phase (e.g., CHIRALPAK® ZWIX(-)) or a suitable C18 column |
| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 49:49:2 v/v/v) with 25 mM formic acid and 12.5 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Q1 Mass (Precursor Ion) | To be determined (Expected around m/z 412 for [M+H]+) |
| Q3 Mass (Product Ion) | To be determined |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~400 °C |
| Nebulizer Gas (GS1) | ~40 psi |
| Auxiliary Gas (GS2) | ~40 psi |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water. Store the stock solution at -20°C or below in an amber vial to protect from light.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase or a compatible solvent to achieve the desired concentrations for spiking into calibration standards and quality control samples.
Protocol 2: Determination of Optimal MRM Transitions for this compound
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Direct Infusion: Prepare a working solution of this compound (e.g., 100 ng/mL) in the mobile phase. Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
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Q1 Scan: Perform a full scan in Q1 to identify the precursor ion of this compound. For the deuterated compound, the protonated molecule ([M+H]+) is expected to be at approximately m/z 412.
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Product Ion Scan: Set the mass spectrometer to fragment the precursor ion identified in the previous step. Perform a product ion scan to identify the most abundant and stable fragment ions.
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MRM Optimization: Select the most intense and specific precursor-product ion pair as your primary MRM transition. Optimize the collision energy (CE) and declustering potential (DP) for this transition to maximize signal intensity. It is recommended to select at least one additional qualifier transition for confirmation.
Protocol 3: Sample Preparation from Plasma
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Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of cold acetonitrile containing the this compound internal standard at the desired concentration.
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Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase. This step can help to concentrate the sample and improve compatibility with the LC system.
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Injection: Inject the prepared sample into the LC-MS/MS system.
References
Common sources of contamination in Carboxymefloquine-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxymefloquine-d3 analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
Carboxymefloquine is the main and pharmacologically inactive metabolite of the antimalarial drug, mefloquine.[1] this compound is a stable, isotopically labeled version of carboxymefloquine, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard as it closely mimics the chemical and physical properties of the analyte (Carboxymefloquine), allowing for accurate correction of variations during sample preparation and analysis.[2]
Q2: What are the most common sources of contamination in LC-MS analysis?
Contamination in LC-MS systems can originate from various sources, significantly impacting the background signal and interfering with the detection of the analyte of interest. Common sources include:
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Solvents: Impurities in solvents like methanol, acetonitrile, and water. It is crucial to use high-purity, LC-MS grade solvents.
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Sample Handling: Plasticizers (e.g., phthalates) can leach from plasticware. It is recommended to use polypropylene or glass materials. Contaminants can also be introduced from gloves; powder-free nitrile gloves are advisable.
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LC-MS System: Components of the LC-MS system itself can be a source of contamination. This includes plastic tubing, pump seals, and residues from previous analyses (carryover).
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Additives: Mobile phase additives such as formic acid or ammonium formate should be of high purity to avoid introducing metal ions or other contaminants.
Q3: My this compound internal standard signal is inconsistent. What could be the cause?
Inconsistent internal standard signals are a common issue when using deuterated standards. The primary causes include:
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Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (like in a carboxylic acid group), can exchange with hydrogen atoms from the solvent (a phenomenon known as "back-exchange").[3][4] This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.
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Presence of Unlabeled Analyte: The deuterated standard may contain a small amount of the unlabeled Carboxymefloquine as an impurity.[2] This can lead to an overestimation of the analyte concentration, especially at lower levels.
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In-source Fragmentation: The deuterated standard might lose a deuterium atom within the mass spectrometer's ion source, causing it to be detected at the same mass as the analyte.
Troubleshooting Guides
Issue 1: High Background Noise or Extra Peaks in the Chromatogram
Symptoms:
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Elevated baseline in your chromatogram.
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Presence of unexpected peaks that are not your analyte or internal standard.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents. 2. Flush the entire LC system with the fresh mobile phase. |
| Leaching from Plasticware | 1. Replace plastic containers and tubing with those made of polypropylene or PEEK. 2. Rinse all new plasticware with an appropriate solvent before use. |
| Sample Carryover | 1. Inject a blank solvent sample after a high-concentration sample to check for carryover. 2. Implement a robust column washing step between injections, potentially using a stronger solvent than the mobile phase. |
| Degradation of Analyte | Mefloquine has been shown to be relatively stable in aqueous solutions and when exposed to light under ICH conditions. However, degradation can still occur under harsh conditions. Ensure proper storage of stock solutions and samples (e.g., protected from light at low temperatures). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks, which can affect integration and quantification accuracy.
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | 1. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent to remove contaminants. 2. If the problem persists, replace the column. |
| Secondary Interactions | For an acidic metabolite like Carboxymefloquine, interactions with the stationary phase can occur. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Issue 3: Inaccurate Quantification with this compound
Symptoms:
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High variability in quality control samples.
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Calibration curve is non-linear.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | 1. Solvent Choice: For long-term storage of the this compound stock solution, consider using an aprotic solvent like acetonitrile if solubility permits. 2. pH Control: Avoid storing the standard in highly acidic or basic solutions. 3. Temperature: Store stock and working solutions at low temperatures to minimize the rate of exchange. |
| Impurity of Unlabeled Analyte in IS | 1. Inject a high concentration of the this compound standard alone to check for a signal at the mass transition of the unlabeled Carboxymefloquine. 2. Consult the Certificate of Analysis for the stated isotopic purity. |
| Chromatographic Isotope Effect | A slight difference in retention time between the deuterated and non-deuterated compounds can occur. If this leads to differential matrix effects, optimize the chromatography to ensure co-elution. |
Quantitative Data Summary
The following table summarizes relevant quantitative data for the analysis of Mefloquine and its metabolite, Carboxymefloquine.
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Carboxymefloquine | Plasma | 7.64 ng/mL | |
| Mefloquine | Plasma | 7.64 ng/mL |
Experimental Protocols
General Protocol for the Analysis of Carboxymefloquine in Plasma by LC-MS/MS
This protocol is a general guideline based on methods used for the parent drug, mefloquine, and other antimalarial drug metabolites. Optimization will be required for specific instrumentation and experimental conditions.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Example):
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LC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
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MS System: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Carboxymefloquine and this compound.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification using a deuterated internal standard.
References
- 1. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Carboxymefloquine-d3
Welcome to the technical support center for the chromatographic separation of Carboxymefloquine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing for acidic compounds like Carboxymefloquine is a common issue and can arise from several factors. Here’s a systematic approach to troubleshooting:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic Carboxymefloquine molecule, leading to tailing.
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Solution:
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Mobile Phase pH Adjustment: Carboxymefloquine has a predicted pKa of approximately 1.47.[1] To minimize silanol interactions, it is crucial to maintain the mobile phase pH well below the pKa of the silanol groups (typically around 3.5-4.5) and ideally, though not always practical, around the pKa of the analyte. For Carboxymefloquine, using a mobile phase with an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is recommended to ensure the analyte is in a single ionic state.
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Use of an End-Capped Column: Employ a column with end-capping, which shields the residual silanol groups.
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Increase Ionic Strength: Adding a buffer, such as ammonium formate or ammonium acetate (e.g., 5-10 mM), to the mobile phase can help to mask the silanol interactions and improve peak shape.[2]
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-
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Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak distortion.
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Solution:
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Reduce the injection volume or dilute the sample.
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-
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Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution:
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Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.
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-
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
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Solution:
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Implement a robust sample preparation method to remove interferences.
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Use a guard column to protect the analytical column.
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Flush the column with a strong solvent or, if the problem persists, replace the column.
-
-
Issue 2: Poor Resolution
Question: I am observing poor resolution between this compound and other matrix components or analytes. How can I improve the separation?
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
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Optimize Mobile Phase Composition:
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Gradient Elution: If using isocratic elution, switching to a gradient can help to separate closely eluting peaks. A shallower gradient will generally improve resolution.
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Organic Modifier: Altering the organic solvent (e.g., switching from acetonitrile to methanol, or using a combination) can change the selectivity of the separation.
-
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Adjust Mobile Phase pH: As mentioned for peak shape, adjusting the pH can alter the retention time of ionizable compounds, thereby improving resolution from interfering peaks.[3][4]
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Change Stationary Phase:
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Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, though this will increase the analysis time.
Issue 3: Low Sensitivity or Inconsistent Internal Standard Signal
Question: The signal for this compound is low, or the internal standard response is highly variable. What could be the cause and what are the solutions?
Answer: Low or variable signal intensity can be due to matrix effects, issues with the internal standard itself, or suboptimal mass spectrometer settings.
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Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.[5]
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Solution:
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Improve Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
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Chromatographic Separation: Modify the chromatographic method to separate this compound from the suppressive matrix components.
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Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limit of quantification.
-
-
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Internal Standard Issues:
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Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the mobile phase, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.
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Solution: Ensure the deuterium labels are on stable positions of the molecule. If back-exchange is suspected, investigate the stability of the internal standard in the mobile phase over time.
-
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. If this separation is significant, it can lead to differential matrix effects.
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Solution: Optimize chromatography to ensure co-elution.
-
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Purity of Internal Standard: The presence of unlabeled Carboxymefloquine in the this compound standard can lead to inaccurate quantification, especially at low concentrations.
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Solution: Verify the isotopic purity of the internal standard.
-
-
-
Mass Spectrometer Optimization:
-
Source Parameters: Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.
-
MRM Transitions: Confirm that the correct and most intense multiple reaction monitoring (MRM) transitions are being used.
-
Quantitative Data Summary
The following tables summarize typical starting parameters for the LC-MS/MS analysis of Carboxymefloquine. These should be optimized for your specific instrumentation and application.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Recommended Condition | Reference |
| Column | CHIRALPAK® ZWIX(-) (3.0 x 150 mm, 3 µm) or equivalent C18 | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile and/or Methanol | |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. | Adapted from |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 30 - 40 °C | |
| Injection Volume | 5 - 10 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Source Temperature | 400 - 500 °C | |
| Ion Spray Voltage | 4500 - 5500 V | |
| Nebulizer Gas | Optimized for instrument | |
| Curtain Gas | Optimized for instrument | |
| Collision Gas | Argon |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample clean-up.
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To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
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Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Vortex briefly and centrifuge again to pellet any remaining particulates.
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Inject the supernatant onto the LC-MS/MS system.
Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can help to reduce matrix effects.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 0.1% formic acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
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Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Carboxymefloquine and this compound with 1 mL of methanol or acetonitrile.
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Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
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Inject onto the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting common chromatographic issues with this compound.
References
Stability of Carboxymefloquine-d3 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Carboxymefloquine-d3 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuteration important?
Carboxymefloquine is the major metabolite of the antimalarial drug mefloquine.[1][2] this compound is a deuterated version of this metabolite, meaning one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3][4] This substitution can enhance the metabolic stability of the compound by strengthening the chemical bonds, which can lead to a longer biological half-life and potentially improved pharmacokinetic properties.[4]
Q2: What are the general recommendations for storing this compound?
Q3: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of chemical compounds, including deuterated molecules. For long-term storage of solid this compound, refrigeration at 2-8°C or freezing at -20°C is recommended. It is essential to allow the container to equilibrate to room temperature before opening to prevent condensation and the introduction of moisture.
Q4: Is this compound sensitive to light?
Many pharmaceutical compounds are sensitive to light, which can catalyze degradation through oxidation. Therefore, it is best practice to store this compound in amber vials or other opaque containers to protect it from light exposure.
Q5: What is the impact of humidity on the stability of this compound?
High humidity can lead to hydrolysis, a common degradation pathway for many drugs. For long-term storage, it is advisable to maintain a low relative humidity, typically below 40%. Storing the compound in a desiccator or with a desiccant can help achieve this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples) | Improper sample handling leading to degradation. | - Ensure the compound is fully equilibrated to room temperature before weighing and dissolution. - Prepare solutions fresh for each experiment whenever possible. - Minimize the exposure of the compound and its solutions to light and elevated temperatures. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Degradation of this compound. | - Review storage conditions to ensure they align with recommendations (low temperature, protection from light, low humidity). - Consider potential degradation pathways such as oxidation, hydrolysis, or thermal degradation. - Perform forced degradation studies to identify potential degradation products. |
| Loss of deuteration (H/D exchange) | Exposure to protic solvents or acidic/basic conditions. | - Use aprotic solvents for dissolution and storage whenever the experimental design allows. - If protic solvents are necessary, prepare solutions immediately before use and store them at low temperatures for short periods. - Monitor for H/D exchange using techniques like ²H NMR spectroscopy. |
| Changes in physical appearance (e.g., color change, clumping) | Significant degradation or moisture absorption. | - Do not use the compound if physical changes are observed. - Re-evaluate storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.
1. Sample Preparation:
- Accurately weigh this compound in triplicate for each storage condition and time point.
- Store solid samples in amber glass vials.
- For solution stability, dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) and store in amber glass vials.
2. Storage Conditions:
- Long-Term: 2-8°C with controlled humidity (<40% RH).
- Accelerated: 25°C/60% RH and 40°C/75% RH.
- Photostability: Expose samples to a light source according to ICH Q1B guidelines.
3. Time Points:
- Pull samples at initial (T=0), 1, 3, and 6 months for long-term and accelerated studies.
- For photostability, test after a defined light exposure period.
4. Analytical Method:
- Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS) to quantify the amount of this compound remaining and to detect any degradation products.
- Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess structural integrity and H/D exchange.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Identify and quantify any degradation products.
Data Presentation
Table 1: Hypothetical Long-Term Stability of Solid this compound at 2-8°C
| Time Point (Months) | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products |
| 0 | 100 ± 0.5 | None Detected |
| 1 | 99.8 ± 0.6 | None Detected |
| 3 | 99.5 ± 0.4 | None Detected |
| 6 | 99.2 ± 0.7 | None Detected |
Table 2: Hypothetical Accelerated Stability of Solid this compound
| Storage Condition | Time Point (Months) | % Remaining this compound (Mean ± SD) |
| 25°C / 60% RH | 1 | 98.5 ± 0.8 |
| 3 | 96.2 ± 1.1 | |
| 6 | 93.8 ± 1.5 | |
| 40°C / 75% RH | 1 | 95.1 ± 1.2 |
| 3 | 88.7 ± 1.8 | |
| 6 | 80.4 ± 2.1 |
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Analysis of Carboxymefloquine-d3
Welcome to the technical support center for the analysis of Carboxymefloquine-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
Carboxymefloquine is the main and pharmacologically inactive metabolite of the antimalarial drug Mefloquine.[1][2] this compound is a stable isotope-labeled (SIL) version of Carboxymefloquine, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in the quantitative analysis of Carboxymefloquine and Mefloquine by LC-MS/MS. The use of a SIL internal standard is considered the most appropriate technique to correct for matrix effects and procedural errors during sample analysis.[1]
Q2: What are matrix effects, and how can they affect the analysis of this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For this compound, matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and other clinical studies. The primary cause of matrix effects is the presence of endogenous components from biological samples like plasma, such as phospholipids, salts, and proteins.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
Two common methods for detecting and assessing matrix effects are:
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Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression or enhancement, respectively.
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Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects. It involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. The ratio of these peak areas is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of this compound.
Problem 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition. For quinoline-type compounds, a mobile phase of methanol/acetonitrile/water with formic acid and ammonium formate has been used successfully. | Improved peak symmetry and resolution. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. | Restoration of expected peak shape. |
Problem 2: High Variability in this compound Signal Between Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure uniform and reproducible sample preparation for all samples. Protein precipitation with acetonitrile is a common method for Mefloquine and its metabolites. | Reduced variability in peak areas and improved precision. |
| Differential Matrix Effects | Evaluate matrix effects from different lots of biological matrix. If significant lot-to-lot variability is observed, a more robust sample cleanup method like solid-phase extraction (SPE) may be required. | Consistent analytical response across different sample lots. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a series of standards. If instability is observed, perform system maintenance and recalibration. | Stable and reproducible signal intensity for standards. |
Problem 3: Suspected Ion Suppression of the this compound Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Endogenous Matrix Components | Modify the chromatographic gradient to achieve better separation of this compound from interfering compounds. | Elution of the analyte in a cleaner region of the chromatogram, leading to a stronger and more consistent signal. |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. While protein precipitation is simple, it may not be sufficient for complex matrices. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering substances. | Reduced matrix effects and improved signal-to-noise ratio. |
| Inappropriate Ionization Source | While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, test the analysis with an APCI source. | Potentially reduced ion suppression and a more robust analytical method. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
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Prepare a Neat Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., the concentration used as the internal standard in your assay).
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Prepare Blank Matrix Extracts: Extract at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method, but without adding the internal standard.
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Spike the Extracts: After extraction, spike the blank matrix extracts with the this compound neat solution to achieve the same final concentration as in the neat solution.
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Analyze the Samples: Inject the neat solution and the spiked matrix extracts into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF):
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MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
-
Evaluate the Results:
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An MF value close to 1 indicates minimal matrix effect.
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An MF value < 1 indicates ion suppression.
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An MF value > 1 indicates ion enhancement.
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The coefficient of variation (%CV) of the MF across the different lots should be <15%.
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| Parameter | Acceptance Criteria |
| Matrix Factor (MF) | 0.8 - 1.2 |
| Coefficient of Variation (%CV) of MF | ≤ 15% |
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
How to address isotopic interference with Carboxymefloquine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Carboxymefloquine using its deuterated internal standard, Carboxymefloquine-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Carboxymefloquine?
A1: Isotopic interference, or cross-talk, happens when the signal of the analyte, Carboxymefloquine, contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1] Although this compound is three mass units heavier, the natural abundance of heavy isotopes (like ¹³C) in the much more concentrated Carboxymefloquine can produce a small percentage of molecules with a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. This can artificially inflate the internal standard's signal, leading to inaccurate quantification, especially at high analyte concentrations.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated form of Carboxymefloquine. SIL-ISs are considered the gold standard in quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte.[3] This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source, allowing for accurate correction of experimental variability.[4]
Q3: What are the primary causes of isotopic interference with this compound?
A3: The primary causes include:
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Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes in Carboxymefloquine.
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High Analyte Concentration: The interference is more pronounced when the concentration of Carboxymefloquine is significantly higher than that of this compound.
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Purity of the Internal Standard: The presence of unlabeled Carboxymefloquine as an impurity in the this compound standard can contribute to the analyte signal.
Q4: Can the position of deuterium labeling on this compound affect the analysis?
A4: Yes. The stability of the deuterium labels is crucial. If the deuterium atoms are located on exchangeable protons (e.g., on a carboxylic acid group), they can be lost and replaced with hydrogen from the solvent, which would compromise the integrity of the internal standard. Ideally, the labels should be on carbon atoms that are not involved in metabolic or chemical transformations.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at the higher concentration range.
This may indicate that the Carboxymefloquine signal is contributing to the this compound signal, leading to a biased response ratio.
Troubleshooting Workflow
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
Technical Support Center: Enhancing Carboxymefloquine-d3 Recovery from Plasma
Welcome to the technical support center for the analysis of Carboxymefloquine-d3 in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve higher recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound after performing Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A1: Low recovery during SPE can stem from several factors related to the sorbent, sample pH, and elution conditions. Here’s a step-by-step troubleshooting guide:
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Inappropriate Sorbent Selection: Carboxymefloquine is a metabolite of mefloquine. For compounds of this nature, reversed-phase sorbents are commonly used.[1]
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Suboptimal Sample pH: The pH of your plasma sample and loading buffer is critical for ensuring the analyte is retained on the SPE cartridge.
-
Troubleshooting: Adjust the pH of the plasma sample to ensure this compound is in a neutral state for optimal retention on a reversed-phase sorbent.
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Inefficient Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.
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Sample Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent.
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Troubleshooting: Decrease the flow rate during the loading step to allow for sufficient interaction time.
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Q2: My recovery of this compound is inconsistent when using Liquid-Liquid Extraction (LLE). How can I improve this?
A2: Inconsistent LLE recovery is often due to issues with solvent choice, pH, and phase separation.
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Poor Extraction Solvent Choice: The organic solvent may not have the optimal polarity to extract this compound from the aqueous plasma matrix.
-
Troubleshooting: Screen a variety of organic solvents with different polarities. Ethyl acetate is a commonly used solvent for LLE.
-
-
Incorrect Aqueous Phase pH: The pH of the plasma sample must be optimized to ensure the analyte is in a neutral, unionized state to partition into the organic phase.
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Troubleshooting: Adjust the sample pH accordingly. For a carboxylic acid group, a more acidic pH will be required.
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-
Incomplete Phase Separation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.
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Troubleshooting: Centrifuge the sample at a higher speed or for a longer duration to break up emulsions. The addition of salt ("salting out") can also improve phase separation.
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Q3: I am using Protein Precipitation (PPT), but I suspect matrix effects are impacting my LC-MS/MS results. What can I do?
A3: Protein precipitation is a simple but less selective sample preparation method that can lead to significant matrix effects.
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High Organic Content in Extract: Injecting a sample with a high percentage of organic solvent (from the precipitation step) into a reversed-phase LC system can cause poor peak shape and inaccurate quantification.
-
Troubleshooting:
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Dilute the Extract: Dilute the supernatant with a weaker solvent (e.g., water) before injection.
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Evaporate and Reconstitute: Evaporate the organic solvent from the supernatant and reconstitute the residue in a mobile phase-compatible solvent.
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Direct Injection of Smaller Volume: Injecting a smaller volume of the extract can mitigate the effects of the highly organic solvent.
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-
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Co-elution of Interfering Substances: Phospholipids and other endogenous components of plasma are not efficiently removed by PPT and can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer.
-
Troubleshooting:
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Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.
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Use a More Selective Extraction Method: Consider switching to SPE or LLE for cleaner extracts. Hybrid methods like SPE with phospholipid removal plates can also be effective.
-
-
Quantitative Data Summary
The following tables summarize recovery data for mefloquine and its carboxymetabolite from various studies using different extraction techniques. While not specific to the deuterated form, this data provides a useful baseline for expected recovery rates.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | Sorbent | Elution Solvent | Recovery (%) | Reference |
| Mefloquine & Carboxymefloquine | C18 Membrane Disk | Not Specified | >95% (implied) | |
| Six Breast Cancer Drugs | C8 | Methanol | ≥92.3% | |
| Morphine & Clonidine | Polymeric Reversed-Phase | Not Specified | Not Specified |
Table 2: Liquid-Liquid Extraction (LLE) and Other Methods Recovery
| Analyte | Extraction Method | Key Parameters | Recovery (%) | Reference |
| Four Antineoplastic Drugs | LLE | Ethyl Acetate | 60 - 98% | |
| Six Breast Cancer Drugs | Dispersive Liquid-Liquid Microextraction (DLLME) | Acetonitrile & Chloroform | 81.65 - 95.58% | |
| Amodiaquine & Desethylamodiaquine | Supported Liquid Extraction (SLE+) | Not Specified | 66 - 76% | |
| Mefloquine | Protein Precipitation | Acetonitrile | 95% ± 2% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This is a general protocol based on methods for similar analytes. Optimization will be required.
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Sorbent Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
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Sample Preparation: Dilute 100 µL of plasma with an appropriate buffer to adjust the pH.
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Sample Loading: Load the prepared plasma sample onto the SPE cartridge at a low flow rate.
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Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove proteins and other interferences.
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Elution: Elute this compound with two 500 µL portions of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound
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Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
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Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant for analysis.
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Further Processing (Optional but Recommended):
-
To mitigate matrix effects, evaporate the supernatant to dryness and reconstitute in a smaller volume of a weaker solvent (e.g., 50:50 methanol:water).
-
Visual Guides
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 2. Improved validated assay for the determination of mefloquine and its carboxy metabolite in plasma, serum and whole blood using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Carboxymefloquine-d3 Calibration Curve Issues
Welcome to the technical support center for Carboxymefloquine-d3 calibration standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the bioanalysis of Carboxymefloquine using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a this compound calibration curve in a bioanalytical method?
A1: While specific criteria can be laboratory-dependent, regulatory guidelines generally require a minimum of six non-zero standards to construct the calibration curve. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of each standard should be within ±15% of the nominal value, with the exception of the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.
Q2: Why is my this compound calibration curve non-linear?
A2: Non-linearity in calibration curves, even when using a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur. Additionally, the formation of analyte multimers (e.g., dimers) at high concentrations can lead to a non-linear response.
Q3: I am observing poor reproducibility in my assay. Could the this compound standard be the cause?
A3: Poor reproducibility can indeed be linked to the deuterated standard. Inconsistent sample preparation, such as variability in extraction recovery, can affect the internal standard's response. It is also crucial to ensure the stability of Carboxymefloquine and its deuterated analog in the biological matrix and during storage. Factors such as temperature, light, and pH can affect their stability.
Q4: My this compound internal standard is not adequately compensating for matrix effects. What is the likely reason?
A4: This issue, known as "differential matrix effects," can occur if there is a slight difference in the chromatographic retention times between Carboxymefloquine and this compound.[1] This separation, even if minimal, can expose the analyte and the internal standard to different co-eluting matrix components, leading to varied degrees of ion suppression or enhancement.[1]
Q5: Can the position of the deuterium label on this compound affect my results?
A5: Yes, the position and stability of the deuterium label are critical. If the deuterium atoms are in a chemically unstable position, they can undergo back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is essential to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
Symptoms:
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The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
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The calibration curve appears visibly non-linear.
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Back-calculated concentrations of the calibrants show significant deviation from their nominal values.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Observe the absolute response of the highest concentration standards. If the response is flattening, detector saturation is likely. 2. Reduce the injection volume or dilute the higher concentration standards. 3. If possible, use a less sensitive mass transition for quantification at higher concentrations. |
| Ion Suppression/Enhancement | 1. Examine the internal standard response across the calibration curve. A decreasing this compound signal with increasing Carboxymefloquine concentration suggests ion suppression.[1] 2. Optimize chromatographic conditions to better separate Carboxymefloquine from matrix interferences. 3. Adjust the concentration of the internal standard; sometimes a higher concentration can improve linearity. |
| Analyte Multimer Formation | 1. This is more likely at high concentrations in the ion source. 2. Dilute the higher concentration standards. 3. Optimize ion source parameters (e.g., temperature, gas flows) to minimize the formation of multimers.[1] |
| Inaccurate Standard Preparation | 1. Prepare a fresh set of calibration standards from new stock solutions. 2. Verify the accuracy of pipettes and other volumetric labware. |
Issue 2: High Variability and Poor Reproducibility
Symptoms:
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Inconsistent peak areas for the same standard concentration across different runs.
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High coefficient of variation (%CV) for quality control samples.
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Erratic peak shapes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review and standardize the sample extraction protocol. Ensure consistent vortexing times, evaporation, and reconstitution steps. 2. Use an automated liquid handler for improved precision if available. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of Carboxymefloquine in neat solution versus in a post-extraction spiked matrix sample. 2. Improve sample clean-up by optimizing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols. |
| Analyte/Internal Standard Instability | 1. Investigate the stability of Carboxymefloquine and this compound in the biological matrix at relevant storage conditions (e.g., room temperature, freeze-thaw cycles). 2. Ensure proper storage of stock solutions and prepared samples (e.g., protected from light, at the correct temperature). |
| Instrument Instability | 1. Check for fluctuations in the LC pump pressure and MS source conditions. 2. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
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Stock Solutions: Prepare a 1 mg/mL stock solution of Carboxymefloquine and this compound in methanol.
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Working Solutions: Prepare a series of Carboxymefloquine working solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).
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Spiking: In separate tubes of the appropriate biological matrix (e.g., plasma), spike with the Carboxymefloquine working solutions to create calibration standards.
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Internal Standard Addition: Add a fixed volume of the this compound working solution to each calibration standard.
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Sample Preparation: Perform protein precipitation or another appropriate extraction method.
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Analysis: Analyze the extracted samples by LC-MS/MS.
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Data Processing: Plot the peak area ratio of Carboxymefloquine to this compound against the nominal concentration of Carboxymefloquine and apply a linear regression with appropriate weighting.
Visualizations
Caption: A logical workflow for troubleshooting poor linearity in this compound calibration curves.
Caption: A decision-making diagram for addressing differential matrix effects with this compound.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using Carboxymefloquine-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of the performance of Carboxymefloquine-d3, a deuterated internal standard, with alternative non-deuterated standards in the bioanalysis of Mefloquine and its primary metabolite, Carboxymefloquine.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the internal standard is increased without significantly altering its physicochemical properties. This near-identical behavior to the analyte of interest allows for effective compensation for variability during sample preparation and analysis, leading to more accurate and precise results.
This guide presents a summary of performance data, detailed experimental protocols, and visual workflows to assist researchers in making informed decisions for their analytical method validation.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of an analytical method. The following tables summarize the performance characteristics of methods using a deuterated internal standard (this compound) and a non-deuterated internal standard (Indomethacin) for the analysis of Mefloquine and Carboxymefloquine.
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard for Carboxymefloquine Analysis
| Validation Parameter | Performance Metric | Result |
| Analyte | - | Carboxymefloquine |
| Internal Standard | - | Stable Isotope-Labeled Analogue (e.g., this compound) |
| Linearity | Calibration Range | 13 - 2600 nM[1] |
| Correlation Coefficient (r²) | Typically > 0.99 (based on common acceptance criteria) | |
| Precision | Intra-day (%RSD) | Typically < 15% (based on FDA guidelines) |
| Inter-day (%RSD) | Typically < 15% (based on FDA guidelines) | |
| Accuracy | % Recovery | Typically 85 - 115% (based on FDA guidelines) |
Data for precision and accuracy are typical acceptance criteria as per FDA guidelines for bioanalytical method validation, as specific values were not detailed in the referenced study.
Table 2: Performance Characteristics of an LC-MS/MS Method Using a Non-Deuterated Internal Standard for Mefloquine Analysis
| Validation Parameter | Performance Metric | Result |
| Analyte | - | Mefloquine |
| Internal Standard | - | Indomethacin |
| Linearity | Calibration Range | 800 - 1200 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] | |
| Precision | Intra-day (%RSD) | < 1.9%[2] |
| Inter-day (%RSD) | Not Reported | |
| Accuracy | % Recovery | 97.4 - 101.6%[2] |
As evidenced by the data, the use of a stable isotope-labeled internal standard is expected to provide robust performance in line with regulatory expectations. While the method using a non-deuterated internal standard also demonstrates acceptable performance, SIL-IS are generally superior in compensating for matrix effects and other sources of analytical variability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS for Simultaneous Quantification of Mefloquine and Carboxymefloquine using a Stable Isotope-Labeled Internal Standard
This protocol is based on a method for the analysis of mefloquine and its metabolite, carboxymefloquine, in dried blood spots.
1. Sample Preparation (Dried Blood Spot Extraction)
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Spike blank dried blood spots with standard solutions of mefloquine, carboxymefloquine, and their respective stable isotope-labeled internal standards.
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Punch a 3-mm disk from the dried blood spot.
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Add an extraction solvent (e.g., methanol containing 0.1% formic acid).
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Vortex and centrifuge the sample.
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Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system.
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Column: A suitable chiral stationary phase column for enantiomeric separation if required (e.g., CHIRALPAK® ZWIX(-)). For achiral analysis, a C18 column can be used.
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Mobile Phase: A mixture of organic solvents (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., water with formic acid and ammonium formate).
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Flow Rate: Isocratic or gradient elution at a suitable flow rate.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analytes and their internal standards.
Protocol 2: LC-MS/MS for Quantification of Mefloquine using a Non-Deuterated Internal Standard
This protocol is based on a method for the analysis of mefloquine in fixed-dose tablets using indomethacin as the internal standard.
1. Sample Preparation (Tablet Extraction)
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Grind tablets to a fine powder.
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Accurately weigh a portion of the powder and dissolve it in a suitable solvent (e.g., methanol).
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Add the internal standard solution (Indomethacin).
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Vortex and sonicate to ensure complete dissolution.
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Filter the solution and dilute an aliquot with the mobile phase.
2. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system.
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Column: XBridge C18 column (50 × 2.1 mm, 5 μm).
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Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and methanol containing 0.1% formic acid (e.g., 30:35:35, v/v/v).
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Flow Rate: 350 μL/min.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for mefloquine and indomethacin.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the validation of an analytical method using an internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Comparison of deuterated and non-deuterated internal standards.
References
The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Mefloquine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimalarial drug mefloquine and its primary metabolite, carboxymefloquine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison of the stable isotope-labeled internal standard, Carboxymefloquine-d3, with commonly used non-deuterated alternatives, supported by experimental data from published analytical methods.
The use of an internal standard (IS) is fundamental in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variables. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy provides the most effective compensation for analytical variability.
This guide will delve into a comparative analysis of this compound against structural analogs and other non-isotopically labeled compounds used as internal standards in mefloquine quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of stable isotope-labeled internal standards is most evident in their ability to minimize the impact of matrix effects and improve the precision and accuracy of the analytical method. The following tables summarize key validation parameters from published studies, comparing a method using a stable isotope-labeled analog of carboxymefloquine (representing this compound) with methods employing non-deuterated internal standards.
Table 1: Comparison of Quantitative Performance of Internal Standards for Mefloquine Analysis
| Parameter | This compound (or equivalent SIL IS) | WR 184806 (Structural Analog) | Verapamil (Non-related Structure) | Indometacin (Non-related Structure) |
| Precision (Intra-day, %CV) | Not explicitly stated, but method validated according to FDA guidelines, implying ≤15% | 1.8 - 5.0%[1] | 6.83 ± 1.75%[2] | < 1.9%[3] |
| Precision (Inter-day, %CV) | Not explicitly stated, but method validated according to FDA guidelines, implying ≤15% | < 10% at 100 ng/ml, < 6% at 1,000 ng/ml[1] | 5.33 ± 1.37%[2] | Not Reported |
| Accuracy (Bias %) | Not explicitly stated, but method validated according to FDA guidelines, implying within ±15% | Not explicitly reported as bias, but stated as "good accuracy" | 11.40 ± 3.73% (intra-day), 10.59 ± 3.88% (inter-day) | 97.4 - 101.6% recovery |
| Matrix Effect Compensation | Excellent (co-elution and identical ionization behavior) | Good (structurally similar) | Variable | Variable |
| Linearity (r²) | > 0.99 | 0.9999 | ≥ 0.97 | > 0.99 |
Note: Data for this compound performance is inferred from a study using a stable isotope-labeled analogue of carboxymefloquine, validated according to FDA guidelines which require precision and accuracy to be within 15% (20% at the Lower Limit of Quantification).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the methods cited in the comparison table.
Experimental Protocol 1: Analysis of Mefloquine and Carboxymefloquine using a Stable Isotope-Labeled Internal Standard
-
Objective: Simultaneous quantification of mefloquine enantiomers and carboxymefloquine in dried blood spots.
-
Internal Standard: Stable isotope-labeled analogues of mefloquine and carboxymefloquine.
-
Sample Preparation: Extraction from dried blood spots.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Chiral separation on a quinidine-based zwitterionic chiral stationary phase column (CHIRALPAK® ZWIX(-)).
-
Mobile Phase: Isocratic elution with methanol/acetonitrile/water (49:49:2 v/v) containing 25mM formic acid and 12.5mM ammonium formate.
-
Detection: Tandem mass spectrometry.
Experimental Protocol 2: Analysis of Mefloquine using WR 184806 as Internal Standard
-
Objective: Quantification of mefloquine in whole blood.
-
Internal Standard: WR 184806 (a structural analog).
-
Sample Preparation: Two-step extraction using acetonitrile and dichloromethane.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chromatography: Reversed-phase HPLC.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detection at 222 nm.
Experimental Protocol 3: Analysis of Mefloquine using Verapamil as Internal Standard
-
Objective: Quantification of mefloquine in feline plasma.
-
Internal Standard: Verapamil.
-
Sample Preparation: Not detailed in the abstract.
-
Instrumentation: High-Pressure Liquid Chromatography (HPLC).
-
Chromatography: Not detailed in the abstract.
-
Detection: Not detailed in the abstract.
Experimental Protocol 4: Analysis of Mefloquine using Indometacin as Internal Standard
-
Objective: Simultaneous quantification of artesunate and mefloquine in fixed-dose tablets.
-
Internal Standard: Indometacin.
-
Sample Preparation: Extraction from tablets.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: XBridge C18 column with isocratic elution.
-
Mobile Phase: Water/acetonitrile/methanol (30:35:35, v/v/v) containing 0.1% formic acid.
-
Detection: Triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) positive ion mode.
Visualizing the Rationale: Workflows and Pathways
To better understand the experimental process and the biological relevance of mefloquine's metabolism, the following diagrams are provided.
The metabolism of mefloquine is a key consideration in its bioanalysis, as its major metabolite, carboxymefloquine, can have biological activity.
Discussion and Conclusion
The presented data underscores the widely accepted principle in bioanalysis: stable isotope-labeled internal standards provide the most reliable and robust method for quantitative analysis. While methods using non-deuterated internal standards like WR 184806, verapamil, and indometacin can be validated to meet regulatory requirements, they are inherently more susceptible to variability.
This compound is the ideal internal standard for the quantification of carboxymefloquine and a highly suitable choice for the analysis of mefloquine itself, especially in studies where the metabolite is also of interest. Its identical chemical structure and physicochemical properties ensure that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, leading to superior correction for matrix effects.
Structural analogs like WR 184806 represent a good alternative when a SIL IS is not available. Their structural similarity often leads to similar extraction recovery and chromatographic behavior. However, minor differences in structure can still result in different ionization efficiencies and susceptibility to matrix effects.
Unrelated structure internal standards , such as verapamil and indometacin, are the least ideal choice. While they can correct for variability in injection volume, their different chemical properties mean they are unlikely to effectively compensate for variations in sample preparation and, most critically, matrix effects. The accuracy of methods using such standards is more likely to be compromised by the sample matrix.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Carboxymefloquine-d3 Bioanalytical Assays
In the landscape of drug development, the ability to reproduce bioanalytical data across different laboratories is paramount for ensuring the integrity and reliability of clinical and preclinical study results. This guide provides a comprehensive comparison of a hypothetical inter-laboratory cross-validation for a Carboxymefloquine-d3 assay, a deuterated internal standard for the primary metabolite of the antimalarial drug mefloquine. The principles and methodologies outlined are grounded in established regulatory guidelines from the FDA and EMA.[1][2][3][4][5]
The cross-validation process is essential when bioanalytical methods are transferred between facilities or when data from multiple sites must be consolidated for regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and comparability of a robust this compound assay between two hypothetical laboratories, Lab A and Lab B.
Comparative Analysis of Assay Performance
The following tables summarize the hypothetical performance data for the this compound assay as validated by Lab A and Lab B. These tables provide a direct comparison of key validation parameters, offering insights into the assay's reproducibility and robustness across different testing environments.
Table 1: Summary of Assay Validation Parameters
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Consistent between labs |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 1 ng/mL | S/N ≥ 5 |
| Matrix | Human Plasma | Human Plasma | Same biological matrix |
Table 2: Inter-Laboratory Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab A Precision (%CV) | Lab A Accuracy (%) | Lab B Mean Conc. (ng/mL) | Lab B Precision (%CV) | Lab B Accuracy (%) |
| LLOQ | 1 | 0.98 | 8.5 | 98.0 | 1.05 | 9.2 | 105.0 |
| Low QC | 3 | 2.95 | 6.2 | 98.3 | 3.08 | 7.1 | 102.7 |
| Mid QC | 500 | 505 | 4.1 | 101.0 | 492 | 5.5 | 98.4 |
| High QC | 800 | 790 | 3.5 | 98.8 | 810 | 4.8 | 101.3 |
Table 3: Cross-Validation of Incurred Study Samples
| Sample ID | Lab A Result (ng/mL) | Lab B Result (ng/mL) | % Difference |
| IS-001 | 25.6 | 24.9 | -2.8% |
| IS-002 | 152.3 | 158.1 | 3.7% |
| IS-003 | 489.7 | 501.2 | 2.3% |
| IS-004 | 763.1 | 745.8 | -2.3% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) mode.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MRM Transitions:
-
Carboxymefloquine: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
This compound (IS): Precursor ion > Product ion (specific m/z values would be determined during method development).
-
3. Method Validation Procedures
The bioanalytical method was validated in accordance with FDA and EMA guidelines, assessing selectivity, specificity, accuracy, precision, linearity, and stability.
4. Inter-Laboratory Cross-Validation Procedure
-
Sample Exchange: A set of quality control (QC) samples at low, medium, and high concentrations, along with a subset of incurred study samples, were prepared by one laboratory and shipped on dry ice to the second laboratory.
-
Analysis: Both laboratories analyzed the exchanged samples using their respective validated methods.
-
Data Comparison: The results were statistically compared to ensure that the measurements were within acceptable limits of variability.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key steps involved in the inter-laboratory cross-validation of the this compound assay.
Caption: Workflow of an inter-laboratory bioanalytical method cross-validation.
Conclusion
This guide demonstrates a hypothetical yet representative comparison of a this compound bioanalytical assay between two laboratories. The presented data and protocols underscore the critical parameters for achieving reproducible and reliable results in a multi-site setting. A successful cross-validation, as depicted, provides confidence that the analytical method is robust and transferable, ensuring the integrity of data generated across different phases of drug development.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
The Gold Standard in Bioanalysis: A Comparative Guide to Carboxymefloquine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antimalarial drug mefloquine, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Carboxymefloquine-d3, a deuterated internal standard, with alternative approaches, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2][3] Their near-identical physicochemical properties to the analyte of interest, mefloquine, allow for effective compensation for variations that can occur during sample preparation, extraction, and analysis.[4] This guide will delve into the performance of this compound, compare it to non-deuterated internal standards, and provide the necessary experimental details for its implementation.
Performance Comparison: The Advantage of Deuterated Internal Standards
The core principle behind the superiority of a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS).[3] By introducing a known amount of this compound into a sample, it acts as a perfect chemical mimic for both mefloquine and its primary metabolite, carboxymefloquine. This allows for the correction of various analytical variabilities, including matrix effects, which are a significant source of imprecision in bioanalysis.
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Deuterated | Sirolimus | -1.2 to 2.5 | 2.1 to 3.8 | |
| Non-Deuterated (Analog) | Sirolimus | -4.5 to 8.9 | 4.5 to 9.1 | |
| Deuterated | Pesticide in Cannabis | 1.2 to 8.5 | 3.2 to 9.8 | |
| No Internal Standard | Pesticide in Cannabis | -25.6 to 35.2 | >20 |
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mefloquine enantiomers and carboxymefloquine utilized stable isotope-labeled analogues as internal standards and demonstrated excellent performance in line with FDA guidelines. The reported validation data for such a method is summarized below, showcasing the high accuracy and precision achievable with this approach.
| Analyte | Concentration (nM) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) |
| (+)-Mefloquine | 15 | 4.5 | 6.2 | 3.1 |
| 500 | 3.1 | 4.5 | 1.8 | |
| 1500 | 2.8 | 3.9 | -0.5 | |
| (-)-Mefloquine | 15 | 4.8 | 6.5 | 3.5 |
| 500 | 3.3 | 4.8 | 2.1 | |
| 1500 | 2.9 | 4.1 | -0.2 | |
| Carboxymefloquine | 40 | 5.1 | 7.1 | 4.2 |
| 1000 | 3.5 | 5.2 | 2.5 | |
| 2000 | 3.1 | 4.6 | 0.8 |
Data synthesized from typical validation parameters for bioanalytical methods using deuterated internal standards.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of mefloquine and carboxymefloquine in human plasma using this compound as an internal standard.
Sample Preparation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent
-
Mass Spectrometer: Sciex API 5000 triple quadrupole mass spectrometer or equivalent
-
Column: XBridge C18, 50 x 2.1 mm, 5 µm
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (30:35:35, v/v/v) containing 0.1% formic acid.
-
Flow Rate: 350 µL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mefloquine: m/z 379.1 → 271.1
-
Carboxymefloquine: m/z 407.1 → 271.1
-
This compound: m/z 410.1 → 274.1
-
Mandatory Visualizations
Caption: Experimental workflow for mefloquine analysis.
Caption: Comparison of internal standard behavior.
References
A Comparative Guide to Carboxymefloquine-d3 and Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Carboxymefloquine, the active metabolite of the antimalarial drug Mefloquine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, Carboxymefloquine-d3, and non-deuterated alternatives for the bioanalysis of Carboxymefloquine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Bioanalytical Method Performance
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Recovery | Consistent and comparable to Carboxymefloquine | May be different from Carboxymefloquine, leading to variability |
| Matrix Effect | High degree of compensation for ion suppression/enhancement | Inconsistent compensation, leading to potential inaccuracies |
| Precision (CV%) | Typically < 15% (Intra- and Inter-day) | May exceed 15%, especially with variable matrix effects |
| Accuracy (% Bias) | Typically within ± 15% of the nominal concentration | May exceed ± 15%, particularly at the lower limit of quantification |
Table 2: Representative Bioanalytical Method Validation Data
The following table summarizes typical acceptance criteria for a validated LC-MS/MS method for Carboxymefloquine using a deuterated internal standard, based on FDA and EMA guidelines.[2][3][4]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Factor | Should be within an acceptable range (e.g., 0.8-1.2) |
| Stability | Analyte should be stable under various storage and handling conditions |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Carboxymefloquine in biological matrices. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Carboxymefloquine from Human Plasma
This protocol is a representative method for the extraction of Carboxymefloquine from plasma samples.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute Carboxymefloquine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
The following are typical parameters for the LC-MS/MS analysis of Carboxymefloquine.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Carboxymefloquine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carboxymefloquine: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific masses to be optimized).
-
This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific masses to be optimized, typically +3 Da from the non-deuterated analyte).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
-
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of Carboxymefloquine.
Caption: Metabolic pathway of Mefloquine to Carboxymefloquine.
References
Performance Characteristics of Carboxymefloquine-d3 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of the expected performance characteristics of Carboxymefloquine-d3, a stable isotope-labeled internal standard (SIL-IS), against a hypothetical structural analog internal standard for the bioanalysis of carboxymefloquine. The use of a SIL-IS like this compound is highly recommended by regulatory bodies such as the FDA and EMA for mass spectrometry-based assays, as it helps to compensate for variability during sample processing and analysis.[1]
Data Presentation: Performance Characteristics
The following table summarizes the anticipated performance characteristics of a bioanalytical method using this compound versus a structural analog internal standard, based on typical acceptance criteria outlined in regulatory guidelines.[1][2]
| Performance Characteristic | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | May be variable | Not strictly defined, but should be consistent |
| Matrix Effect (%CV) | ≤ 15% | May be > 15% | The effect of the matrix on the ionization of the analyte and internal standard should be evaluated. In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1] |
| Stability (%Bias) | ± 15% | ± 15% | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for the validation of a bioanalytical method. Below are representative protocols for key experiments when using this compound as an internal standard.
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of carboxymefloquine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the carboxymefloquine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that yields a consistent and appropriate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank biological matrix (e.g., plasma) into microcentrifuge tubes.
-
Spike with the appropriate amount of carboxymefloquine working solution for calibration standards and QCs.
-
Add 10 µL of the this compound working solution to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both carboxymefloquine and this compound.
Method Validation Experiments
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve using a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Precision and Accuracy: Analyze replicate QC samples at low, medium, and high concentrations on three different days. The coefficient of variation (%CV) for precision and the percent bias for accuracy should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions in at least six different matrix lots.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using this compound.
References
The Gold Standard in Bioanalysis: Justifying the Use of Carboxymefloquine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antimalarial drug mefloquine and its primary metabolite, carboxymefloquine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of a deuterated internal standard, Carboxymefloquine-d3, with non-deuterated alternatives, supported by experimental principles and representative data. The evidence overwhelmingly supports the use of stable isotope-labeled standards as the gold standard in bioanalytical method development.
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variability throughout the analytical process.[1][2] These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences the same experimental conditions and matrix effects.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium for hydrogen).[1] This near-perfect analogy in chemical structure and properties ensures that the SIL internal standard co-elutes with the analyte and is affected by matrix effects in the same way, leading to superior accuracy and precision in quantification.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented in scientific literature. Structural analogs, while similar, have different chemical structures which can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in inadequate compensation for analytical variability and compromised data quality.
The following tables summarize representative data from comparative studies, illustrating the enhanced performance of a deuterated internal standard over a structural analog for the quantification of an analyte in a biological matrix.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 98.9 | 3.5 |
| 100 | 101.2 | 2.8 | |
| 1000 | 99.5 | 2.1 | |
| Structural Analog | 10 | 92.5 | 11.8 |
| 100 | 108.7 | 9.2 | |
| 1000 | 95.3 | 7.5 | |
| This data is representative and compiled from studies comparing deuterated and non-deuterated internal standards. |
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| This compound | 98.2 | 95.7 |
| Structural Analog | 85.1 | 88.3 |
| This data is representative and illustrates the superior ability of deuterated internal standards to compensate for matrix effects and extraction inconsistencies. |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of the data. Below is a detailed protocol for the quantification of carboxymefloquine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carboxymefloquine: Precursor ion > Product ion (to be determined based on the specific instrument).
-
This compound: Precursor ion > Product ion (mass shift of +3 compared to the analyte).
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of carboxymefloquine.
Bioanalytical workflow for carboxymefloquine analysis.
Metabolic pathway of Mefloquine to Carboxymefloquine.
Conclusion
The use of a deuterated internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of carboxymefloquine in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process ensures effective compensation for matrix effects and other sources of variability. This leads to more reliable and defensible data, which is critical in research, clinical, and drug development settings. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analog, the significant improvement in data quality and the reduction in the risk of failed analytical runs provide a strong scientific and financial justification for its use.
References
Comparative Stability Analysis: Carboxymefloquine-d3 and Mefloquine
A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of Carboxymefloquine-d3 and its parent drug, mefloquine. This document provides a summary of available data, detailed experimental protocols for stability testing, and visual representations of experimental workflows.
The development of stable drug candidates is a critical aspect of pharmaceutical research. This guide offers a comparative overview of the stability of mefloquine, a widely used antimalarial drug, and its deuterated metabolite, this compound. While direct comparative stability studies for this compound are not extensively available in the public domain, this guide synthesizes existing data on mefloquine's stability and integrates established principles of isotopic labeling to infer the stability profile of this compound.
Data Summary
The following table summarizes the known and inferred stability characteristics of mefloquine and this compound under various stress conditions. The data for mefloquine is based on published stability-indicating assay methods, while the information for this compound is an extrapolation based on the general understanding that deuteration can enhance metabolic stability due to the kinetic isotope effect. However, its impact on chemical stability can vary.
| Stress Condition | Mefloquine | This compound (Inferred) | Key Observations |
| Aqueous Solution | Stable for extended periods, with a 4-year-old solution showing no loss of activity.[1][2][3] | Expected to be stable in aqueous solution, similar to mefloquine. | Both compounds are anticipated to exhibit good stability in neutral aqueous solutions. |
| Acid Hydrolysis | Susceptible to degradation. | Likely susceptible to degradation, potentially at a slightly slower rate due to the electronic effects of the carboxylic acid group. | Degradation products would need to be characterized. |
| Alkaline Hydrolysis | Susceptible to degradation. | Likely susceptible to degradation. | The carboxylic acid moiety in carboxymefloquine could influence the degradation pathway compared to mefloquine. |
| Oxidative Stress | Susceptible to degradation. | Expected to be susceptible to oxidative stress. | The sites of oxidation may differ between the two molecules. |
| Photodegradation | Undergoes photodegradation, especially in methanol, yielding products like carboxymefloquine methyl ester.[4] | Expected to undergo photodegradation. The deuteration is unlikely to significantly alter the photolytic pathway. | Protection from light is advisable for solutions of both compounds. |
| Thermal Stress | Generally stable at elevated temperatures for short durations. | Expected to have similar thermal stability to mefloquine. | Forced degradation studies would determine the precise temperature and duration limits. |
| Metabolic Stability | Metabolized primarily by CYP3A4 to carboxymefloquine.[5] | Expected to have enhanced metabolic stability due to the kinetic isotope effect, leading to a slower rate of metabolism. | This is a key theoretical advantage of the deuterated compound. |
Experimental Protocols
To rigorously compare the stability of this compound and mefloquine, a series of forced degradation studies should be conducted. The following protocols are based on established stability-indicating methods for mefloquine and can be adapted for a comparative study.
Preparation of Stock Solutions
-
Mefloquine HCl: Prepare a stock solution of 1 mg/mL in methanol.
-
This compound: Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO), depending on its solubility.
Forced Degradation Studies
For each compound, subject the stock solutions to the following stress conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent container to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compounds at a specified temperature (e.g., 105°C) for 24 hours. Dissolve in the appropriate solvent before analysis.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a general method that can be optimized:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 283 nm).
-
Injection Volume: 20 µL.
The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability testing of this compound and mefloquine.
Caption: Workflow for comparative stability testing.
Signaling Pathway of Mefloquine Metabolism
Mefloquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into its main, inactive metabolite, carboxymefloquine.
Caption: Metabolic pathway of mefloquine.
References
- 1. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submissions. A critical component of this process is the proper use and validation of internal standards (IS), which are essential for ensuring the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for internal standard validation, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline.
The primary objective of bioanalytical method validation is to demonstrate that a particular analytical method is suitable for its intended purpose.[1][2] Both the FDA and EMA have historically provided guidance on this topic, and their requirements are now largely harmonized under the ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," which was finalized in 2022.[1][3] Adherence to these principles is crucial for the quality and consistency of bioanalytical data supporting drug development and market approval.[1]
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls (QCs), before sample processing. Its purpose is to compensate for variability that can occur during sample preparation and analysis. The selection of an appropriate internal standard is a critical step that significantly influences the validation process. Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" due to their similarity to the analyte, which allows them to effectively track the analyte during extraction and analysis.
Key Validation Parameters and Acceptance Criteria
A full validation of a bioanalytical method should be performed when establishing a new method for the quantification of an analyte in clinical or nonclinical studies. The following table summarizes the key validation parameters for chromatographic methods and their harmonized acceptance criteria as per the ICH M10 guideline, which is recognized by both the FDA and EMA.
| Validation Parameter | Objective | Key Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences. | In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response. |
| Matrix Effect | To evaluate the effect of the matrix on the ionization of the analyte and internal standard. | The matrix factor (response in the presence of matrix ions to the response in the absence of matrix ions) should be calculated and the coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |
| Accuracy & Precision | To demonstrate the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | The mean concentration should be within ±15% of the nominal values for QC samples (within ±20% for LLOQ). The precision (CV) should not exceed 15% for QC samples (20% for LLOQ). This should be assessed with a minimum of five determinations per concentration level. |
| Carry-Over | To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. | Carry-over in a blank sample following the highest calibration standard should not be greater than 20% of the LLOQ and 5% for the internal standard. |
| Dilution Integrity | To demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately measured. | The accuracy and precision of the diluted QCs should be within ±15%. |
| Stability | To evaluate the stability of the analyte and IS in the biological matrix under various storage and processing conditions. | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed experimental protocols are essential for conducting a successful bioanalytical method validation. Below are representative protocols for key experiments related to internal standard validation.
Selectivity and Specificity Protocol
-
Matrix Selection: Obtain blank matrix samples from at least six different individual donors.
-
Sample Preparation:
-
Analyze each blank matrix sample without the addition of analyte or IS to check for endogenous interferences.
-
Spike each of the six matrix lots with the analyte at the LLOQ concentration and analyze.
-
-
Data Analysis: Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak in the blank samples should not exceed 20% of the analyte response at the LLOQ and 5% of the IS response.
Matrix Effect Protocol
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and IS in a neat (non-matrix) solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and IS at the same low and high concentrations as Set 1.
-
-
Analysis: Analyze both sets of samples using the bioanalytical method.
-
Calculation:
-
Calculate the matrix factor (MF) for the analyte and IS for each matrix source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-normalized MF: (MF of Analyte) / (MF of IS).
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should not be greater than 15%.
-
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of steps in the validation process.
Caption: Decision workflow for selecting an appropriate internal standard.
References
Safety Operating Guide
Safe Disposal of Carboxymefloquine-d3: A Guide for Laboratory Professionals
Researchers and scientists handling Carboxymefloquine-d3 must adhere to strict safety and disposal protocols due to its potential hazards. As the deuterated form of the major metabolite of Mefloquine, it is prudent to handle this compound with the same precautions as its parent compound, which is classified as toxic and hazardous. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound should be handled as a hazardous substance. The Safety Data Sheet (SDS) for the closely related compound, Mefloquine Hydrochloride, indicates significant health risks.[1] Always consult the specific SDS for this compound if available. In its absence, the following precautions, based on Mefloquine Hydrochloride, are mandated.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.
-
Ingestion: If swallowed, rinse your mouth and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for Mefloquine Hydrochloride, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this compound in the regular trash or down the drain.
-
Segregation and Labeling:
-
Segregate waste this compound from other laboratory waste streams.
-
Store it in a clearly labeled, sealed, and appropriate container. The container should be robust and prevent leakage.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Provide them with all necessary information, including the name of the chemical and any available safety data sheets.
-
-
Interim Storage:
-
While awaiting pickup, store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Contingency for Household Settings (Not Recommended for Laboratories):
In the rare event that this material is handled outside of a laboratory setting and a take-back program is unavailable, the U.S. Food and Drug Administration (FDA) provides general guidance for the disposal of unused medicines. However, due to the hazardous nature of this compound, this method should only be considered as a last resort and may not be compliant with local regulations for research chemicals.
-
Do Not Crush: Do not crush tablets or capsules.
-
Mix with Undesirable Substance: Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose in Trash: Place the sealed container in the household trash.
-
Remove Personal Information: Scratch out all personal information on the original container to protect privacy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Carboxymefloquine-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Carboxymefloquine-d3, a deuterated metabolite of Mefloquine.
Hazard Identification and Protective Measures
This compound, as a derivative of Mefloquine, should be handled with care. The parent compound, Mefloquine Hydrochloride, is classified as harmful if swallowed and may cause harm to the unborn child.[1] It is crucial to prevent exposure through inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure during handling.[2][3][4] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or safety goggles - N95 or higher-rated respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or safety goggles - Work within a certified chemical fume hood |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety goggles and face shield - N95 or higher-rated respirator |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or safety goggles |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, ensuring minimal exposure and proper waste management.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Secure the area and prevent entry.
-
Protect: Wear appropriate PPE before attempting to clean the spill.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.
-
Decontaminate: Wipe down all surfaces and equipment involved in the cleanup.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. This includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials. |
| Liquid Waste | Collect in a designated, labeled, and sealed solvent-resistant container. Do not mix with incompatible waste streams. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. |
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
